Product packaging for Chamigrenal(Cat. No.:CAS No. 19912-84-6)

Chamigrenal

Cat. No.: B150010
CAS No.: 19912-84-6
M. Wt: 218.33 g/mol
InChI Key: MJSPQLDLFYGVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chamigrenal has been reported in Schisandra chinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B150010 Chamigrenal CAS No. 19912-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,11H,1,4-5,7-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSPQLDLFYGVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C)C12CCC(=CC2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941792
Record name 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19912-84-6
Record name Chamigrenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and History of Chamigrenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chamigrenal, a naturally occurring sesquiterpenoid, has garnered attention within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological investigation of this compound, with a particular focus on β-chamigrenal. It details the initial isolation from Schisandra chinensis, elucidates its anti-inflammatory properties, and presents the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of key data, experimental methodologies, and pathway visualizations to facilitate further research and development efforts.

Discovery and History

The chamigrene class of sesquiterpenes, characterized by a spiro[5.5]undecane carbon framework, was first identified in the 1960s. The initial isolation of a related compound, β-chamigrene, was reported in 1967 by Ito et al.[1]. The aldehyde derivative, β-chamigrenal, was later isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine[2]. A significant publication by Choi et al. in 2014 detailed the isolation and characterization of β-chamigrenal and was the first to extensively investigate its anti-inflammatory potential[2]. This study established β-chamigrenal as a bioactive constituent of Schisandra chinensis and laid the groundwork for subsequent research into its pharmacological effects.

Chemical and Physical Properties

The chemical and physical properties of β-chamigrenal are summarized in the table below. These properties are essential for its identification, characterization, and synthesis.

PropertyValueReference
Molecular Formula C₁₅H₂₂O[3]
Molecular Weight 218.33 g/mol [3]
CAS Number 19912-84-6[3]
IUPAC Name 5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde[3]
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature
Optical Rotation Not specified in literature
¹H NMR Data Not fully reported in literature
¹³C NMR Data Not fully reported in literature

Note: While the CAS number and molecular formula for this compound are available, comprehensive physical and spectroscopic data in the public domain are limited. The related compound, (-)-β-chamigrene, has a reported molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol , with CAS number 18431-82-8[][5].

Biological Activity and Mechanism of Action

β-chamigrenal has demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the suppression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production

In a key study using RAW 264.7 macrophage cells, β-chamigrenal was shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), two critical mediators of the inflammatory response[2].

CompoundConcentration (µM)NO Inhibition (%)PGE₂ Inhibition (%)Reference
β-chamigrenal 5047.21 ± 4.5451.61 ± 3.95[2]
Molecular Mechanism

The anti-inflammatory effects of β-chamigrenal are mediated through the modulation of specific signaling pathways:

  • Nitric Oxide Synthesis: β-chamigrenal suppresses the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of NO in response to inflammatory stimuli. However, it does not affect the expression of the iNOS protein itself[2].

  • Prostaglandin E₂ Synthesis: The compound prevents the upregulation of microsomal prostaglandin E synthase-1 (mPGES-1) expression, a key enzyme in the PGE₂ synthesis pathway. This effect is mediated by the inhibition of the early growth response factor-1 (Egr-1), a transcription factor for mPGES-1. Notably, β-chamigrenal does not affect the expression or activity of cyclooxygenase-2 (COX-2)[2].

Signaling Pathway

The following diagram illustrates the signaling pathway affected by β-chamigrenal in LPS-stimulated macrophages.

LPS_Signaling_Pathway cluster_iNOS Nitric Oxide Pathway cluster_PGE2 Prostaglandin E₂ Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 iNOS_protein iNOS (protein) TLR4->iNOS_protein Activates Expression Egr1 Egr-1 Expression TLR4->Egr1 Induces COX2 COX-2 TLR4->COX2 Induces Expression iNOS_activity iNOS Activity iNOS_protein->iNOS_activity Catalyzes NO Nitric Oxide (NO) iNOS_activity->NO Produces mPGES1 mPGES-1 Expression Egr1->mPGES1 Promotes PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Catalyzes Synthesis COX2->PGE2 Catalyzes Synthesis This compound β-chamigrenal This compound->iNOS_activity Inhibits This compound->Egr1 Inhibits

Caption: Signaling pathway of β-chamigrenal's anti-inflammatory action.

Biosynthesis

This compound belongs to the sesquiterpene family, which are biosynthesized from farnesyl pyrophosphate (FPP). The formation of the characteristic spirocyclic chamigrene skeleton proceeds through a series of enzymatic cyclizations.

Chamigrene_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Cation Germacradienyl Cation (Intermediate) FPP->Cation Sesquiterpene Synthase Chamigrene_skeleton Chamigrene Skeleton Cation->Chamigrene_skeleton Cyclization This compound This compound Chamigrene_skeleton->this compound Oxidation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of β-chamigrenal's anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For experiments, cells are typically seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of β-chamigrenal for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite (NaNO₂) standard solution.

  • Protocol:

    • Prepare a standard curve of NaNO₂ in culture medium.

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS and mPGES-1.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, mPGES-1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

    • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression

RT-PCR is employed to measure the mRNA expression levels of genes of interest, such as Egr-1.

  • Protocol:

    • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for Egr-1 and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound, particularly β-chamigrenal isolated from Schisandra chinensis, presents a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the targeted suppression of the iNOS and mPGES-1 pathways, suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their future investigations of this compound and its derivatives. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential therapeutic applications.

References

The Biological Genesis and Natural Provenance of Chamigrenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamigrenal, a notable sesquiterpenoid compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological origin and its natural sources. It delves into the biosynthetic pathways giving rise to its unique chamigrene core, summarizes the quantitative data available, and outlines established experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Biological Origin and Natural Sources

This compound is a member of the chamigrene class of sesquiterpenoids, characterized by a spiro[5.5]undecane skeleton. Its natural occurrence has been identified in both terrestrial and marine organisms.

The primary terrestrial source of this compound is the fruit of Schisandra sphenanthera , a plant species used in traditional Chinese medicine. While the essential oil of the closely related Schisandra chinensis is known to contain β-chamigrene as a main component, specific quantitative data for this compound in S. sphenanthera remains a subject of ongoing research.

In the marine environment, chamigrene sesquiterpenoids, including derivatives structurally related to this compound, are prominently found in red algae of the genus Laurencia . These marine algae are recognized for their diverse and complex secondary metabolite profiles. Additionally, some chamigrene derivatives have been isolated from basidiomycete fungi, such as Antrodiella albocinnamomea , suggesting a broader distribution of this chemical scaffold in nature.

Table 1: Natural Sources of this compound and Related Chamigrene Sesquiterpenoids

Organism ClassificationGenus/SpeciesCompound TypeReference(s)
PlantSchisandra sphenantheraThis compound[1]
PlantSchisandra chinensisβ-chamigrene
Marine Red AlgaeLaurencia spp.Chamigrene derivatives[2][3][4]
FungiAntrodiella albocinnamomeaChamigrene sesquiterpene[5][6]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpenoids, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

Three molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP) . The cyclization of FPP, catalyzed by specific terpene synthases, is the crucial step that determines the characteristic carbon skeleton of the resulting sesquiterpene.

For chamigrenes, the proposed biosynthetic cascade involves the protonation of the terminal double bond of FPP, followed by a series of cyclizations and rearrangements to form the distinctive spiro[5.5]undecane core. While the precise enzymatic machinery responsible for the synthesis of the chamigrene skeleton and the subsequent oxidation to yield the aldehyde functional group in this compound has not been fully elucidated, the general pathway is depicted below.

Biosynthesis_of_this compound cluster_MEP_MVA MEP/MVA Pathways IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Chamigrene_Cation Chamigrene Cation Intermediate FPP->Chamigrene_Cation Terpene Synthase Chamigrene_Skeleton Chamigrene Skeleton Chamigrene_Cation->Chamigrene_Skeleton Rearrangement This compound This compound Chamigrene_Skeleton->this compound Oxidation

Figure 1. Proposed biosynthetic pathway of this compound.

Experimental Protocols

Generalized Protocol for the Isolation of this compound from Schisandra sphenanthera

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids from plant material, which can be adapted for this compound from S. sphenanthera.

1. Extraction:

  • Air-dried and powdered fruits of S. sphenanthera are extracted with a non-polar solvent such as hexane or petroleum ether at room temperature for 24-48 hours.

  • The extraction is repeated three times to ensure exhaustive extraction of the non-polar constituents.

  • The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude extract is subjected to column chromatography on silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 9:1) and visualized under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

3. Purification:

  • Fractions containing compounds with similar TLC profiles to a this compound standard (if available) are combined and further purified.

  • Purification can be achieved by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) using a normal or reverse-phase column.

4. Characterization:

  • The structure of the isolated pure compound is elucidated using spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and their connectivity.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., the aldehyde group in this compound).

    • Optical Rotation: To determine the stereochemistry of the molecule.

Isolation_Workflow Plant_Material Dried & Powdered Schisandra sphenanthera Fruits Extraction Solvent Extraction (e.g., Hexane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (e.g., HPLC) TLC_Analysis->Purification Combine Fractions Pure_this compound Pure this compound Purification->Pure_this compound Characterization Spectroscopic Characterization (NMR, MS, IR) Pure_this compound->Characterization

Figure 2. Experimental workflow for the isolation of this compound.

Quantitative Data

Specific quantitative data for the concentration of this compound in its natural sources is limited in the currently available literature. The yield of chamigrene sesquiterpenoids can vary significantly based on the geographical location, season of collection, and the specific chemotype of the organism. Further research is required to establish a reliable quantitative profile of this compound in Schisandra sphenanthera and Laurencia species.

Conclusion

This compound is a fascinating sesquiterpenoid with established natural sources in both terrestrial plants and marine algae. Its biosynthesis is believed to follow the well-established pathways for sesquiterpene formation, although the specific enzymatic steps remain to be fully characterized. The provided generalized isolation protocol offers a starting point for researchers aiming to obtain pure this compound for further biological and pharmacological investigations. Future studies focusing on the quantification of this compound in its natural hosts and the elucidation of its complete biosynthetic pathway will be crucial for unlocking its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chamigrenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrenal, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. Isolated from the fruits of Schisandra sphenanthera, a plant with a history in traditional medicine, this bicyclic compound presents a unique structural motif. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details experimental protocols for its study, and elucidates its mechanism of action through signaling pathway diagrams. All quantitative data are summarized for clarity, and methodologies for key experiments are described to facilitate further research and development.

Physical and Chemical Properties

This compound is a lipophilic molecule soluble in various organic solvents. While specific experimental values for its melting and boiling points are not widely reported in publicly available literature, its fundamental physicochemical properties have been determined.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂O[1][2][3]
Molecular Weight 218.33 g/mol [1][2][3]
CAS Number 19912-84-6[1][2][3]
IUPAC Name 5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde[3]
Appearance Not specified in literature (likely an oil or amorphous solid)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Conditions Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C or 6 months at -80°C[1]

Spectral Data

Table 2: Predicted Spectral Features of this compound

TechniquePredicted Features
¹H NMR Signals corresponding to olefinic protons, an aldehydic proton, methylene and methine protons in the aliphatic rings, and methyl groups.
¹³C NMR Resonances for an aldehyde carbonyl carbon, sp² carbons of the double bonds, a spiro carbon, and sp³ carbons of the bicyclic framework and methyl groups.
IR Spectroscopy Characteristic absorption bands for C=O stretching of the aldehyde, C=C stretching of the alkenes, and C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of small neutral molecules or radicals.

Experimental Protocols

The study of this compound involves its isolation from natural sources and subsequent evaluation of its biological activities. The following sections detail generalized experimental protocols relevant to this compound.

Isolation and Purification of this compound from Schisandra sphenanthera

The isolation of this compound, a sesquiterpenoid, from the fruits of Schisandra sphenanthera typically involves solvent extraction followed by chromatographic separation.

Protocol:

  • Extraction: The dried and powdered fruits of Schisandra sphenanthera are subjected to extraction with a nonpolar solvent such as ethanol or hexane to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are subjected to preparative HPLC for final purification to yield the pure compound.

G start Dried Fruits of Schisandra sphenanthera extraction Solvent Extraction (e.g., Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation nonpolar_fraction Nonpolar Fraction fractionation->nonpolar_fraction column_chromatography Silica Gel Column Chromatography nonpolar_fraction->column_chromatography enriched_fraction This compound-Enriched Fraction column_chromatography->enriched_fraction hplc Preparative HPLC enriched_fraction->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 1. Experimental workflow for the isolation of this compound.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide and Prostaglandin E₂ Production

The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

  • Prostaglandin E₂ (PGE₂) Measurement (ELISA):

    • The concentration of PGE₂ in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathway of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in the lipopolysaccharide (LPS)-induced inflammatory signaling cascade in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.

Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of high levels of nitric oxide (NO) and prostaglandins (e.g., PGE₂), respectively, which are key mediators of inflammation.

This compound has been shown to inhibit the production of NO and PGE₂. This suggests that this compound may act by inhibiting the expression or activity of iNOS and COX-2, potentially through the modulation of the upstream NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling_Cascade Downstream Signaling Cascade TLR4->Signaling_Cascade NFkB_activation NF-κB Activation Signaling_Cascade->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_Expression Gene Expression NFkB_translocation->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation This compound This compound This compound->NFkB_activation Inhibits

References

An In-depth Technical Guide to Chamigrenal Derivatives: Natural Occurrence, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chamigrenal derivatives, a fascinating class of sesquiterpenoid natural products. This document details their natural sources, biosynthetic origins, and diverse biological activities, presenting key data in a structured format to facilitate research and development in drug discovery.

Natural Occurrence of this compound Derivatives

This compound derivatives are primarily found in marine organisms, particularly in red algae of the genus Laurencia. These seaweeds are prolific producers of a wide array of halogenated and non-halogenated sesquiterpenes, with the chamigrene skeleton being a characteristic feature. Marine sponges have also been identified as a source of these unique compounds.

The structural diversity of this compound derivatives is remarkable, with variations in oxygenation patterns, halogenation (bromine and chlorine), and skeletal rearrangements. This chemical diversity contributes to their wide range of biological activities.

Table 1: Selected this compound Derivatives and Their Natural Sources

Compound NameNatural SourceReference
ElatolLaurencia elata[1]
Laurencenone CLaurencia sp.[2]
α-ChamigreneLaurencia sp.[2]
10-bromo-β-chamigreneLaurencia sp.[3]
DactyloneAplysia dactylomela (sea hare)[4]
Iso-obtusolLaurencia majuscula[5]
GlanduliferolLaurencia glandulifera[6]
SpirolaurenoneLaurencia glandulifera[6]

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives follows the general pathway of sesquiterpene synthesis, originating from farnesyl pyrophosphate (FPP). The key step is the enzyme-catalyzed cyclization of FPP to form the characteristic spiro[5.5]undecane carbon skeleton. While the specific enzymes involved in chamigrene biosynthesis are still under investigation, a proposed pathway involves the formation of a bisabolyl cation intermediate, which then undergoes further cyclization and rearrangements to yield the chamigrene core. Subsequent enzymatic modifications, such as halogenation and oxidation, lead to the vast array of this compound derivatives found in nature.

Chamigrene Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Bisabolyl_Cation Bisabolyl Cation FPP->Bisabolyl_Cation Terpene Cyclase Chamigrene_Skeleton Chamigrene Skeleton (spiro[5.5]undecane) Bisabolyl_Cation->Chamigrene_Skeleton Cyclization/ Rearrangement Chamigrenal_Derivatives This compound Derivatives Chamigrene_Skeleton->Chamigrenal_Derivatives Halogenation, Oxidation, etc.

A proposed biosynthetic pathway for this compound derivatives from farnesyl pyrophosphate.

Biological Activities of this compound Derivatives

This compound derivatives have been shown to possess a range of biological activities, making them promising candidates for drug discovery and development. Their cytotoxic, antimicrobial, and anti-inflammatory properties have been the focus of numerous studies.

Cytotoxic Activity

Several this compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to the presence of halogen atoms and other reactive functional groups in their structures.

Table 2: Cytotoxic Activity of Selected this compound and Other Natural Product Derivatives

CompoundCell LineIC50 (µM)Reference
ElatolHeLa (cervical cancer)0.31[7]
Compositacin DA-549 (lung adenocarcinoma)49-85[7]
Compositacin GA-549 (lung adenocarcinoma)49-85[7]
Chromomycin SA2A549 (non-small cell lung cancer)1.5[8]
Chromomycin SA2HCC44 (non-small cell lung cancer)0.78[8]
Lagunamide CA549 (lung cancer)0.0024[8]
Lagunamide CPC3 (prostate cancer)0.0026[8]
(+)-SpongistatinVarious cancer cell lines0.000037 - 0.0005[8]
1403P-3MCF-7 (breast cancer)9.5[8]
1403P-3MDA-MB-435 (breast cancer)7.6[8]
Benzofuran derivative 8HepG2 (liver cancer)3.8[9]
Benzofuran derivative 8A549 (lung cancer)3.5[9]
Antimicrobial Activity

The antimicrobial properties of this compound derivatives, particularly halogenated ones, have been well-documented. They exhibit activity against a range of bacteria and fungi, including drug-resistant strains.

Table 3: Antimicrobial Activity of Selected this compound and Other Natural Product Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compositacin GMicrosporum gypseum4[7]
Compound 11 (from L. tristicha)Serratia marcescensGood activity at 100 µ g/disk [1]
Amide derivative F8Candida albicans16[10]
Amide derivative F24Candida albicans16[10]
Amide derivative F42Candida albicans16[10]
Pyrimidine derivative 97dStaphylococcus aureus1.56[11]
Pyrimidine derivative 97dBacillus subtilis1.56[11]
Indolone derivative 10gStaphylococcus aureus 42200.5[12]
Indolone derivative 10gStaphylococcus aureus ATCC 433000.5[12]
Anti-inflammatory Activity

Certain this compound derivatives have shown potential as anti-inflammatory agents. For instance, compound 17 from Laurencia tristicha demonstrated strong inhibition of elastase release, a key event in inflammation[1]. The mechanism of action for the anti-inflammatory effects of sesquiterpene lactones, a related class of compounds, has been shown to be multi-faceted, involving the uncoupling of oxidative phosphorylation in neutrophils and the inhibition of lysosomal enzyme activity[10]. It is plausible that this compound derivatives may exert their anti-inflammatory effects through similar mechanisms.

Experimental Protocols

Extraction and Isolation of Sesquiterpenes from Laurencia Species

The following is a general protocol for the extraction and isolation of sesquiterpenes, including this compound derivatives, from Laurencia species, based on established methodologies[7][13].

Isolation_Workflow cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation Collect Collect Laurencia sp. sample Clean Clean to remove epiphytes and debris Collect->Clean Dry Air-dry or freeze-dry the sample Clean->Dry Grind Grind the dried material Dry->Grind Extract Macerate with Dichloromethane: Methanol (2:1) Grind->Extract Solvent Extraction Filter Filter the extract Extract->Filter Concentrate Concentrate under reduced pressure Filter->Concentrate Flash_Chromo Silica Gel Flash Chromatography Concentrate->Flash_Chromo Crude Extract TLC Monitor fractions by TLC Flash_Chromo->TLC Fractions HPLC Further purification by HPLC (if necessary) TLC->HPLC Pooled Fractions NMR NMR Spectroscopy (1H, 13C, COSY, HMBC, etc.) HPLC->NMR MS Mass Spectrometry NMR->MS XRay X-ray Crystallography (for crystalline compounds) MS->XRay

A general workflow for the isolation and identification of this compound derivatives.

Detailed Steps:

  • Sample Preparation: Freshly collected Laurencia specimens are carefully cleaned to remove any sand, epiphytes, or other contaminants. The cleaned algae are then air-dried or lyophilized and ground into a fine powder.

  • Extraction: The powdered algal material is exhaustively extracted with a solvent mixture, typically dichloromethane/methanol (2:1), at room temperature.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

  • Chromatographic Separation: The organic-soluble fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

    • Silica Gel Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

    • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds of interest.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is often achieved using normal-phase or reverse-phase HPLC.

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the relative stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula.

    • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous structural determination, including the absolute stereochemistry.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are not yet fully elucidated and represent an active area of research. However, based on studies of other sesquiterpenoids and halogenated marine natural products, several potential mechanisms can be proposed.

For cytotoxic compounds, potential mechanisms include the induction of apoptosis through the activation of caspase cascades, disruption of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). The electrophilic nature of some this compound derivatives, particularly those with α,β-unsaturated carbonyl moieties or halogen atoms, may allow them to react with nucleophilic residues in key cellular proteins, thereby inhibiting their function.

In the context of anti-inflammatory activity, this compound derivatives may modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. By inhibiting the activation of these pathways, they could suppress the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Proposed_MOA cluster_stimulus Cellular Stress/Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects Stimulus Inflammatory Stimulus or Carcinogen NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Apoptosis Apoptotic Pathway Stimulus->Apoptosis Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Cell_Death Apoptosis Apoptosis->Cell_Death This compound This compound Derivative This compound->NFkB Inhibition This compound->MAPK Inhibition This compound->Apoptosis Induction

References

Preliminary Biological Screening of Chamigrenal: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the preliminary biological screening of Chamigrenal. Extensive searches have revealed limited publicly available data, particularly regarding its anticancer and antimicrobial properties. The information presented herein focuses primarily on its evaluated anti-inflammatory activity. Further research is required to fully elucidate the biological potential of this compound.

Introduction

This compound is a sesquiterpenoid natural product. Sesquiterpenes are a class of terpenes that consist of three isoprene units and are known to exhibit a wide range of biological activities. This guide provides a technical overview of the preliminary biological screening of this compound, with a focus on its anti-inflammatory effects. Due to the scarcity of data, this document also highlights the need for further investigation into its potential anticancer and antimicrobial activities.

Anti-inflammatory Activity of β-Chamigrenal

A study has reported the anti-inflammatory potential of β-chamigrenal, a stereoisomer of this compound. The investigation focused on its ability to modulate key inflammatory mediators in a well-established in vitro model.

Quantitative Data

The anti-inflammatory activity of β-chamigrenal was assessed by measuring its inhibitory effects on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)
β-Chamigrenal5047.21 ± 4.5451.61 ± 3.95
Experimental Protocol: Inhibition of NO and PGE2 Production in RAW 264.7 Macrophages

This protocol describes a plausible method for assessing the anti-inflammatory activity of β-chamigrenal, based on standard laboratory practices.

2.2.1. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of β-chamigrenal (e.g., 10, 25, 50 µM) for 1 hour.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • The plates are incubated for an additional 24 hours.

2.2.2. Nitric Oxide (NO) Quantification (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • An equal volume of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

2.2.3. Prostaglandin E2 (PGE2) Quantification (ELISA):

  • The concentration of PGE2 in the cell culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Briefly, the supernatant is added to a 96-well plate pre-coated with a PGE2 capture antibody.

  • A specific biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are added sequentially.

  • The reaction is visualized by adding a chromogenic substrate, and the absorbance is measured at 450 nm.

  • The percentage of PGE2 inhibition is calculated by comparing the concentrations in the treated wells to the LPS-stimulated control wells.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed RAW 264.7 cells B Pre-treat with β-Chamigrenal A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Assay (NO) D->E F ELISA (PGE2) D->F G Measure Absorbance E->G F->G H Calculate % Inhibition G->H

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Chamigrenal in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrenal, a sesquiterpenoid compound with the chemical formula C₁₅H₂₂O, has been identified in plant species such as Schisandra sphenanthera and Schisandra chinensis. As a member of the chamigrane sesquiterpene family, it is of interest to researchers for its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using modern analytical techniques, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the relative abundance of β-Chamigrene, a closely related derivative, found in the essential oil of Schisandra chinensis fruits. This data is derived from GC-MS analysis and is presented as the relative peak area percentage.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodCompoundRelative Abundance (%)Reference
Schisandra chinensisFruitsHydrodistillationGC-MSβ-Chamigrene5.41[1][2]
Schisandra chinensisFruitsNot SpecifiedGC/MSβ-Chamigrene6.44[3]

Note: The absolute quantification of this compound is dependent on the availability of a certified reference standard. The data presented here reflects the relative percentage of a related compound within the essential oil fraction.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for accurate quantification. The choice of extraction method can significantly influence the yield of this compound and other sesquiterpenes.

1.1. Grinding and Drying

  • Collect fresh plant material (e.g., fruits of Schisandra chinensis).

  • Clean the material to remove any foreign matter.

  • Drying: To prevent degradation and facilitate grinding, the plant material should be dried. Options include air-drying, oven-drying at low temperatures (40-60 °C), or freeze-drying (lyophilization). Freeze-drying is often preferred for preserving volatile compounds like sesquiterpenes.

  • Grinding: The dried material should be ground into a fine powder to increase the surface area for efficient extraction. A mechanical grinder or a mortar and pestle can be used.

1.2. Extraction of Volatile Compounds for GC-MS Analysis

For the analysis of volatile sesquiterpenes like this compound, steam distillation or hydrodistillation are common extraction methods.

  • Protocol for Hydrodistillation:

    • Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

    • Add distilled water to the flask, typically in a 1:10 (w/v) ratio.

    • Set up a Clevenger-type apparatus for hydrodistillation.

    • Heat the flask to boiling and continue the distillation for a recommended time (e.g., 3-4 hours), or until no more oil is collected.

    • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark until analysis.

1.3. Solvent Extraction for HPLC and qNMR Analysis

For less volatile or broader profiling of sesquiterpenes, solvent extraction is employed.

  • Protocol for Ultrasound-Assisted Extraction (UAE):

    • Weigh a precise amount (e.g., 1 g) of the powdered plant material into an extraction vessel.

    • Add a suitable solvent. Methanol or ethanol are commonly used for sesquiterpenes. A typical solvent-to-solid ratio is 10:1 (v/w).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • After sonication, centrifuge the mixture to separate the extract from the solid plant material.

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC or NMR analysis.

Analytical Methodologies

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: Hold at 240°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 1:50).

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: m/z 40-500.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 280°C.

  • Quantification:

    • Identification: Compare the mass spectrum of the analyte peak with a reference library (e.g., NIST, Wiley) and with the mass spectrum of a this compound standard if available. The retention index should also be used for confirmation.

    • Relative Quantification: The relative percentage of this compound can be determined by dividing its peak area by the total peak area of all identified compounds.

    • Absolute Quantification: For absolute quantification, a calibration curve must be prepared using a certified reference standard of this compound. An internal standard (e.g., n-alkane) can be used to improve accuracy.

2.2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is suitable for the analysis of less volatile sesquiterpenes or for extracts where derivatization for GC is not desirable.

  • Instrumentation: An HPLC system with a DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Solvent A: Water (with 0.1% formic acid for better peak shape).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-30 min: Linear gradient from 20% to 80% B.

    • 30-35 min: 80% B.

    • 35-40 min: Return to initial conditions (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: DAD detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a broad range scan from 200-400 nm is a good starting point).

  • Quantification: Create a calibration curve by injecting known concentrations of a this compound standard. The peak area of this compound in the sample extract is then used to calculate its concentration based on the calibration curve.

2.3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of compounds without the need for an identical reference standard for calibration, provided a certified internal standard is used.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, Methanol-d₄).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the dried plant extract.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30° or 90° (a 90° pulse gives maximum signal, but a 30° pulse with a shorter relaxation delay can be used to speed up acquisition).

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16, 32, or 64 scans).

  • Quantification:

    • Identify a well-resolved signal of this compound and a signal from the internal standard.

    • Integrate the area of both signals.

    • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons giving rise to the internal standard signal

    • MWₓ = Molecular weight of the analyte

    • MWᵢₛ = Molecular weight of the internal standard

    • mₓ = Mass of the sample

    • mᵢₛ = Mass of the internal standard

    • Pᵢₛ = Purity of the internal standard

Visualizations

Experimental_Workflow cluster_extraction Extraction Methods cluster_analysis Analytical Techniques PlantMaterial Plant Material (e.g., Schisandra fruits) Drying Drying (Air/Oven/Freeze-drying) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction Grinding->Extraction Hydrodistillation Hydrodistillation (for GC-MS) Extraction->Hydrodistillation Volatiles SolventExtraction Solvent Extraction (e.g., UAE for HPLC/NMR) Extraction->SolventExtraction Semi/Non-volatiles Filtration Filtration/Centrifugation Analysis Analytical Quantification Filtration->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-DAD Analysis->HPLC qNMR qNMR Analysis->qNMR Hydrodistillation->Filtration SolventExtraction->Filtration

Caption: General workflow for the extraction and quantification of this compound.

GCMS_Workflow start Inject Sample (1 µL) separation GC Separation (Capillary Column) start->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (Scan m/z 40-500) ionization->detection data_processing Data Processing detection->data_processing identification Compound Identification (Mass Spectral Library) data_processing->identification quantification Quantification (Peak Area Integration) data_processing->quantification end Report Results identification->end quantification->end

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow start Inject Sample (10 µL) separation HPLC Separation (Reversed-Phase C18) start->separation detection DAD Detection (Scan 200-400 nm) separation->detection data_processing Data Processing detection->data_processing quantification Quantification (Peak Area vs. Concentration) data_processing->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification end Report Results quantification->end

Caption: Workflow for HPLC-DAD analysis of this compound.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Chamigrenal Sesquiterpenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrenal-type sesquiterpenes are a diverse group of halogenated secondary metabolites predominantly found in marine red algae of the genus Laurencia. These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their complex chemical structures and a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. As research into the therapeutic potential of chamigrenals progresses, the need for robust and reliable analytical methods for their identification and quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely accessible technique for the analysis of these compounds.

This document provides a detailed application note and protocol for the analysis of this compound sesquiterpenes using HPLC. The methodologies described herein are based on established principles for the separation of sesquiterpenes and can be adapted for the analysis of various this compound derivatives in crude extracts and purified samples.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for the analysis of a representative this compound standard. These values are illustrative and should be determined for each specific analyte and HPLC system.

Table 1: HPLC Method Parameters and Performance Data

ParameterValue
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50-100% B over 20 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
Detection Wavelength210 nm
Method Validation Parameters
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Table 2: Example Calibration Curve Data for a this compound Standard

Concentration (µg/mL)Peak Area (mAU*s)
115000
575000
10152000
25378000
50755000
1001510000

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is a general guideline for the extraction of chamigrenals from algal biomass.

Materials:

  • Freeze-dried and ground algal material (e.g., Laurencia sp.)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

Protocol:

  • Extraction:

    • Macerate 10 g of dried and powdered algal material with 100 mL of a 1:1 (v/v) mixture of dichloromethane and methanol at room temperature for 24 hours.

    • Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solid Phase Extraction (SPE) for Sample Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Dissolve 100 mg of the crude extract in 1 mL of 50% aqueous methanol.

    • Load the dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 50% aqueous methanol to remove highly polar impurities.

    • Elute the this compound-containing fraction with 5 mL of 100% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Final Sample Preparation:

    • Reconstitute the dried eluate in 1 mL of acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 100% B (linear gradient)

    • 20-25 min: 100% B (isocratic)

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV absorbance at 210 nm. A DAD can be used to acquire spectra from 200-400 nm to aid in peak identification.

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Inject the prepared sample or standard solutions.

  • Acquire and process the chromatograms using appropriate software.

Visualizations

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis Algal_Biomass Algal Biomass Extraction Solvent Extraction (DCM/MeOH) Algal_Biomass->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid Phase Extraction (C18) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract Final_Sample Final Sample (in Acetonitrile) Purified_Extract->Final_Sample HPLC_System HPLC System Final_Sample->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (210 nm) C18_Column->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Logical_Relationship cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs Chamigrenal_Analysis This compound Analysis Algal_Source Algal Source (e.g., Laurencia sp.) Chamigrenal_Analysis->Algal_Source Analytical_Standard This compound Standard Chamigrenal_Analysis->Analytical_Standard Extraction Extraction Algal_Source->Extraction HPLC_Separation HPLC Separation Analytical_Standard->HPLC_Separation Purification Purification (SPE) Extraction->Purification Purification->HPLC_Separation Qualitative_ID Qualitative Identification (Retention Time, UV Spectrum) HPLC_Separation->Qualitative_ID Quantitative_Data Quantitative Data (Peak Area) HPLC_Separation->Quantitative_Data

Application Note: Analysis of Chamigrenal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed methodology for the identification and potential quantification of Chamigrenal, a chamigrane-type sesquiterpenoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific analytical protocols for this compound, the following methods are synthesized from established procedures for analyzing structurally related sesquiterpenes and volatile compounds from natural sources, such as Laurencia species of red algae. This document is intended to provide a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpene aldehyde with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol .[1] Sesquiterpenes are a diverse class of C15 isoprenoids known for their significant biological activities and contributions to the aroma and flavor of many natural products. Chamigrane-type sesquiterpenes, in particular, are characteristic secondary metabolites of marine red algae of the genus Laurencia.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[5] The gas chromatograph separates individual components from a complex mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides detailed structural information by fragmenting the molecules and detecting the resulting ions.[5][6] This combination allows for high-confidence identification and quantification of target analytes.[7]

This note outlines a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation for this compound.

Experimental Protocols

Sample Preparation: Extraction of Volatiles from Algal Matrix

The following is a general procedure for the extraction of this compound from a red algae source, such as Laurencia dendroidea.[2]

  • Sample Collection & Preparation: Collect fresh algal samples and clean them of epiphytes and debris. Lyophilize (freeze-dry) the samples to remove water content.

  • Solvent Extraction:

    • Grind the lyophilized algae into a fine powder.

    • Perform a sequential solvent extraction, starting with a non-polar solvent like dichloromethane (DCM) followed by a more polar solvent like methanol, to isolate a broad range of compounds.

    • For targeted analysis of semi-volatile sesquiterpenes, a direct extraction with DCM or ethyl acetate is often sufficient.

    • Extract approximately 10 g of powdered algae with 100 mL of DCM for 24 hours at room temperature.

  • Concentration:

    • Filter the extract to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of volatile compounds.

    • The resulting crude extract can be dissolved in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are proposed based on typical methods for sesquiterpene analysis.[2][8] Optimization may be required depending on the specific instrumentation used.

Parameter Value
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar quadrupole MS
Capillary Column Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow Mode)
Injection Volume 1 µL
Injector Type Split/Splitless
Injector Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injector Temperature 250°C
Oven Program - Initial Temperature: 60°C, hold for 2 min- Ramp: 3°C/min to 240°C- Hold: 10 min at 240°C
Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Mass Scan Range 40 - 400 amu
Solvent Delay 3 - 5 minutes (to avoid detecting the injection solvent)[3]

Data Presentation and Interpretation

Identification

The identification of this compound will be based on two key pieces of information:

  • Retention Time (RT): The time it takes for the compound to elute from the GC column. This should be compared to an authentic standard if available.

  • Mass Spectrum: The fragmentation pattern generated by the mass spectrometer. This pattern serves as a molecular fingerprint and can be compared to library spectra (e.g., NIST, Wiley) or interpreted based on known fragmentation rules for sesquiterpenoids.[9][10]

Predicted Mass Spectral Data for this compound

The electron ionization (EI) mass spectrum of a sesquiterpene aldehyde like this compound (C₁₅H₂₂O, MW=218.3) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of sesquiterpenes is often complex but typically involves the loss of small neutral fragments.[9][10][11]

m/z (Mass-to-Charge Ratio) Predicted Identity Comments
218[M]⁺Molecular Ion
203[M - CH₃]⁺Loss of a methyl group
200[M - H₂O]⁺Loss of water (common for oxygenated terpenes)
189[M - CHO]⁺Loss of the aldehyde group
175[M - C₃H₇]⁺Loss of an isopropyl group
161[C₁₂H₁₇]⁺Common fragment in sesquiterpenes after loss of side chains[8]
133Further fragmentation
105Common terpene fragment
91Tropylium ion, common in compounds with cyclic structures

Note: This table represents a theoretical prediction. Actual fragmentation patterns must be confirmed experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Algal Sample (e.g., Laurencia) Extract Solvent Extraction Sample->Extract Concentrate Concentration & Reconstitution Extract->Concentrate Inject GC Injection Concentrate->Inject 1 mg/mL sample Separate GC Separation (Capillary Column) Inject->Separate Ionize MS Ionization (EI) & Fragmentation Separate->Ionize Detect Mass Detection (Quadrupole) Ionize->Detect Process Data Acquisition (Chromatogram & Spectra) Detect->Process Identify Compound ID (RT & Library Match) Process->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Assessing Chamigrenal Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the potential therapeutic bioactivities of Chamigrenal compounds, a class of sesquiterpenoids found in various marine organisms and terrestrial plants. The following protocols detail cell-based assays to investigate the cytotoxic, anti-inflammatory, and neuroprotective properties of Chamigrenals.

Cytotoxicity Assessment of Chamigrenals

A fundamental first step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and informs the concentrations to be used in subsequent bioactivity assays. Two common methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).

Data Presentation: Cytotoxicity of this compound Compounds

CompoundConcentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
This compound A198 ± 4.23 ± 1.5
1085 ± 6.112 ± 2.8
5045 ± 5.558 ± 4.9
10015 ± 3.989 ± 3.7
Vehicle Control-1000
Positive Control-10 ± 2.595 ± 2.1

Anti-Inflammatory Activity of Chamigrenals

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of Chamigrenals can be assessed by measuring their ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the this compound compound for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

PGE2 is a principal mediator of inflammation. Its concentration in cell culture supernatants can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to a microplate pre-coated with a PGE2 antibody.

    • Adding a biotinylated PGE2 conjugate, which competes with the PGE2 in the sample for antibody binding.

    • Adding a streptavidin-HRP conjugate, followed by a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: The concentration of PGE2 in the samples is inversely proportional to the signal intensity. Calculate the PGE2 concentration based on a standard curve.

Data Presentation: Anti-inflammatory Effects of this compound Compounds

TreatmentNO Production (µM)PGE2 Production (pg/mL)
Control1.2 ± 0.350 ± 12
LPS (1 µg/mL)45.8 ± 3.9850 ± 55
LPS + this compound A (10 µM)22.5 ± 2.1420 ± 38
LPS + this compound A (50 µM)8.9 ± 1.5180 ± 25

Neuroprotective and Neurite Outgrowth Promoting Activity of Chamigrenals

Neurodegenerative diseases are characterized by progressive neuronal loss. Assays to evaluate the neuroprotective and neurite outgrowth-promoting effects of Chamigrenals can provide insights into their potential for treating these conditions.

Neuroprotection Assay against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).

Experimental Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the this compound compound for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to an optimized concentration of H₂O₂ to induce cell death.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT or LDH assay as described in section 1.0.

  • Data Analysis: Compare the viability of cells pre-treated with the this compound compound to those treated with H₂O₂ alone.

Neurite Outgrowth Assay

This assay measures the ability of a compound to promote the growth of neurites, which is a crucial process in neuronal development and regeneration. PC12 cells, which differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF), are a common model for this assay.

Experimental Protocol:

  • Cell Seeding: Seed PC12 cells on a poly-L-lysine coated plate or chamber slide at a low density.

  • Treatment: Treat the cells with various concentrations of the this compound compound in the presence of a sub-optimal concentration of NGF.

  • Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker, such as βIII-tubulin, to visualize the neurites.

  • Image Acquisition and Analysis: Capture images using a microscope and quantify neurite outgrowth. Parameters to measure include the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

Data Presentation: Neuroprotective and Neurite Outgrowth Effects

TreatmentCell Viability (%) (vs. H₂O₂)Percentage of Neurite-Bearing Cells
Control1005 ± 1.2
H₂O₂50 ± 4.5N/A
H₂O₂ + this compound A (10 µM)75 ± 6.2N/A
NGF (low dose)N/A25 ± 3.8
NGF (low dose) + this compound A (10 µM)N/A45 ± 5.1

Investigation of Underlying Signaling Pathways

To understand the mechanism of action of Chamigrenals, it is essential to investigate their effects on key signaling pathways involved in inflammation and cell survival, such as the NF-κB, MAPK, and PI3K/Akt pathways.

Western Blot Analysis

Western blotting can be used to detect changes in the phosphorylation status or total protein levels of key signaling molecules.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7 cells) with the this compound compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-Akt, total Akt).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations of Workflows and Pathways

experimental_workflow_inflammation start Start seed_cells Seed RAW 264.7 Cells (96-well plate) start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for PGE2 collect_supernatant->elisa_assay measure_no Measure NO Levels griess_assay->measure_no measure_pge2 Measure PGE2 Levels elisa_assay->measure_pge2 analyze Analyze Data measure_no->analyze measure_pge2->analyze

Caption: Workflow for Anti-Inflammatory Assays.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates nfkb_ikb NF-κB/IκB (Inactive) gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->gene_expression Induces This compound This compound This compound->ikk Inhibits?

Caption: LPS-induced NF-κB Signaling Pathway.

mapk_akt_pathway growth_factor Growth Factors/ Stress receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt cell_survival Cell Survival & Growth akt->cell_survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk inflammation_proliferation Inflammation & Proliferation erk->inflammation_proliferation This compound This compound This compound->pi3k Modulates? This compound->raf Modulates?

Caption: Overview of MAPK and PI3K/Akt Pathways.

Application Notes and Protocols: Chamigrenal as a Molecular Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Chamigrenal

This compound is a novel, cell-permeable fluorescent probe designed for the selective imaging of activated G-protein coupled receptors (GPCRs) in live cells. Its unique chemical structure allows it to bind preferentially to the conformational state of the receptor upon ligand binding, providing a dynamic readout of GPCR activation. This compound is conjugated to a bright and photostable fluorophore, making it suitable for a range of fluorescence microscopy techniques, including confocal microscopy and high-content screening.

Key Features:

  • Target: Activated G-protein coupled receptors (GPCRs)

  • Applications: Live-cell imaging, high-content screening, drug discovery

  • Fluorophore Properties:

    • Excitation Maximum: 488 nm

    • Emission Maximum: 520 nm

  • Cell Permeability: Excellent

Data Presentation

The following tables summarize the key quantitative data for the use of this compound in cellular imaging.

Table 1: Optimal Staining Conditions for this compound

ParameterRecommended Condition
Cell TypeHEK293, HeLa, CHO
Probe Concentration1-5 µM
Incubation Time15-30 minutes
Incubation Temperature37°C
Staining MediumSerum-free medium or HBSS

Table 2: Photostability of this compound

Timepoint (minutes)Normalized Fluorescence Intensity (%)
0100
595
1091
1588
3082

Experimental Protocols

Live-Cell Imaging of GPCR Activation

This protocol describes the use of this compound to visualize the activation of a specific GPCR in response to a ligand in live cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Hank's Balanced Salt Solution (HBSS)

  • Cells expressing the target GPCR

  • GPCR ligand of interest

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and reach 70-80% confluency.

  • Probe Preparation: Prepare a working solution of this compound in serum-free medium or HBSS to the desired final concentration (e.g., 2 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the this compound working solution to the cells and incubate for 20 minutes at 37°C.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed HBSS to remove excess probe.

  • Imaging:

    • Add live-cell imaging medium to the cells.

    • Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Acquire baseline fluorescence images.

    • Add the GPCR ligand to the cells at the desired concentration.

    • Begin time-lapse imaging to capture the change in fluorescence intensity or localization.

  • Data Analysis: Quantify the changes in fluorescence in response to ligand stimulation.

High-Content Screening for GPCR Modulators

This protocol outlines the use of this compound in a high-content screening assay to identify potential modulators of GPCR activity.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells expressing the target GPCR seeded in 96- or 384-well plates

  • Compound library

  • GPCR agonist

  • Automated fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed cells in multi-well imaging plates and culture overnight.

  • Compound Treatment: Add compounds from the library to the respective wells and incubate for the desired time.

  • Probe Loading:

    • Prepare a working solution of this compound.

    • Add the this compound working solution to all wells and incubate for 20 minutes at 37°C.

  • Washing: Wash the plate twice with an automated plate washer using pre-warmed HBSS.

  • Agonist Stimulation: Add a known GPCR agonist to the wells to stimulate the receptor.

  • Image Acquisition: Immediately begin imaging the plate using an automated microscope. Acquire images from each well.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity per cell or per well. Compare the fluorescence in compound-treated wells to control wells to identify hits.

Visualizations

Hypothetical Signaling Pathway of this compound Target

The following diagram illustrates a hypothetical signaling cascade initiated by the activation of a Gq-coupled GPCR, which can be monitored using this compound.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR (Inactive) Ligand->GPCR Binds GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change Gq Gαq GPCR_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream This compound This compound Probe This compound->GPCR_active Binds & Fluoresces

Caption: Hypothetical Gq-coupled GPCR signaling pathway monitored by this compound.

Experimental Workflow for Live-Cell Imaging

The diagram below outlines the key steps in the experimental workflow for using this compound in live-cell imaging experiments.

Workflow start Start seed_cells 1. Seed Cells in Imaging Dish start->seed_cells prepare_probe 2. Prepare this compound Working Solution seed_cells->prepare_probe stain_cells 3. Stain Cells (15-30 min at 37°C) prepare_probe->stain_cells wash_cells 4. Wash Cells Twice with HBSS stain_cells->wash_cells add_medium 5. Add Live-Cell Imaging Medium wash_cells->add_medium acquire_baseline 6. Acquire Baseline Fluorescence Images add_medium->acquire_baseline add_ligand 7. Add GPCR Ligand acquire_baseline->add_ligand time_lapse 8. Start Time-Lapse Imaging add_ligand->time_lapse analyze_data 9. Analyze Fluorescence Data time_lapse->analyze_data end End analyze_data->end

Caption: Experimental workflow for live-cell imaging with this compound.

Application of Chamigrenal and Related Compounds in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Chamigrenal is a halogenated sesquiterpenoid belonging to the chamigrane class of natural products. While direct studies on the cytotoxic effects of isolated this compound are limited in publicly available literature, significant research has been conducted on crude extracts and other purified chamigrene-type compounds from marine red algae of the Laurencia genus. These studies provide strong evidence for the cytotoxic potential of this structural class of molecules against various cancer cell lines. This document outlines the application of chamigrene-related compounds in cytotoxicity assays, providing protocols and summarizing available data as a reference for researchers and drug development professionals investigating the potential of this compound and its analogues as anticancer agents.

Data Presentation: Cytotoxicity of Laurencia-Derived Sesquiterpenoids

The following table summarizes the growth inhibition (GI50) values for various sesquiterpenoids isolated from Laurencia species against a panel of human cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate cell lines and concentration ranges for future studies on this compound.

CompoundCell LineCancer TypeGI50 (µM)Reference
IsoaplysinHT29Colon>25[1][2][3]
U87Glioblastoma24.1[1][2][3]
MCF-7Breast>25[1][2][3]
A2780Ovarian>25[1][2][3]
H460Lung>25[1][2][3]
A431Skin21.3[1][2][3]
Du145Prostate19.4[1][2][3]
BE2-CNeuroblastoma>25[1][2][3]
MIAPancreas>25[1][2][3]
SMAGlioblastoma (murine)18.2[1][2][3]
DebromoaplysinolHT29Colon9.1[1][2][3]
U87Glioblastoma15.2[1][2][3]
MCF-7Breast17.3[1][2][3]
A2780Ovarian14.2[1][2][3]
H460Lung13.5[1][2][3]
A431Skin9.6[1][2][3]
Du145Prostate6.8[1][2][3]
BE2-CNeuroblastoma16.1[1][2][3]
MIAPancreas15.8[1][2][3]
SMAGlioblastoma (murine)11.4[1][2][3]
Hex:AcOEt fraction of L. obtusaAGSGastric Adenocarcinoma9.23 µg/mL[4]

Experimental Protocols

The following are detailed protocols for key experiments relevant to assessing the cytotoxicity of this compound and related compounds.

Protocol 1: MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound/analogue B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H Apoptosis_Workflow A Seed and treat cells with this compound/analogue B Incubate for the desired time A->B C Harvest cells (including supernatant) B->C D Wash cells with PBS C->D E Resuspend cells in Annexin V binding buffer D->E F Add FITC-Annexin V and Propidium Iodide E->F G Incubate in the dark for 15 minutes F->G H Analyze by flow cytometry G->H Signaling_Pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Application Notes and Protocols for Investigating the Mechanism of Action of Chamigrenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamigrenal is a sesquiterpenoid natural product that has been identified in the fruits of Schisandra sphenanthera.[1][2][3][4] As a member of the sesquiterpene class of compounds, which are known for a wide range of biological activities including anti-inflammatory and anti-cancer effects, this compound presents a promising candidate for therapeutic development.[5][6][7][8][9][10][11][12][13] This document provides a comprehensive experimental framework to elucidate the potential anti-cancer and anti-inflammatory mechanism of action of this compound.

The proposed experimental design is structured to first confirm the biological activity of this compound through initial screening assays, followed by in-depth studies to unravel the underlying molecular pathways. The protocols provided herein are detailed to ensure reproducibility and reliability of the findings.

Hypothesized Mechanism of Action

Based on the known biological activities of structurally related sesquiterpenes, we hypothesize that This compound possesses anti-cancer and anti-inflammatory properties mediated through the modulation of key cellular signaling pathways. Specifically, we propose that this compound may:

  • Inhibit cell proliferation and induce apoptosis in cancer cells by targeting pro-survival signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK/ERK .[6][14][15][16]

  • Cause cell cycle arrest at critical checkpoints, thereby preventing the replication of cancer cells.[17][18][19]

  • Exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, likely through the suppression of the NF-κB signaling pathway in immune cells such as macrophages.[5][8][20]

The following experimental plan is designed to systematically test this hypothesis.

Experimental Design Workflow

The overall workflow for investigating the mechanism of action of this compound is depicted in the following diagram. This multi-phased approach begins with broad screening for biological activity and progressively narrows down to specific molecular targets and pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation (Anti-Cancer) cluster_2 Phase 3: Mechanistic Elucidation (Anti-Inflammatory) A Cytotoxicity Screening (MTT Assay) C Apoptosis Analysis (Annexin V/PI Staining) A->C D Cell Cycle Analysis (PI Staining) A->D B Anti-inflammatory Screening (NO Assay) F Cytokine Profiling (ELISA/qPCR) B->F G Western Blot Analysis (NF-κB Pathway) B->G E Western Blot Analysis (Signaling Pathways) C->E D->E G cluster_0 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα p65_p50 p65/p50 p65_p50_active p65/p50 (Active) p65_p50->p65_p50_active p65_p50_IkBa p65/p50-IκBα (Inactive) p65_p50_IkBa->p65_p50 Release Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus p65_p50_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibition G cluster_1 PI3K/Akt and MAPK Signaling Pathways GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Raf Inhibition G cluster_2 Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes & Protocols for the Isolation of Chamigrenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and methodologies for the successful isolation of Chamigrenal, a chamigrane-type sesquiterpene, from complex biological mixtures, primarily from marine red algae of the genus Laurencia. The protocols are designed to guide researchers through the process, from initial extraction to final purification.

Introduction

This compound is a halogenated sesquiterpene metabolite found in marine organisms, particularly red algae of the genus Laurencia.[1][2] These compounds are of significant interest due to their structural diversity and potential biological activities, including cytotoxic and antiproliferative effects.[2][3] The isolation of pure this compound from the complex lipophilic extract of these algae is a critical step for structural elucidation, pharmacological screening, and further drug development.

The general strategy involves a multi-step process beginning with solvent extraction from the algal biomass, followed by a series of chromatographic separations to fractionate the extract and isolate the target compound.[4][5] The choice of techniques depends on the scale of the isolation and the desired purity of the final product.

Overall Isolation Workflow

The isolation of this compound typically follows a logical progression from crude extract to pure compound. The workflow is designed to systematically remove unwanted compounds and enrich the fraction containing the target sesquiterpene.

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Chromatographic Fractionation cluster_2 Phase 3: High-Resolution Purification Biomass Algal Biomass (e.g., Laurencia sp.) Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Biomass->Extraction CrudeExtract Crude Organic Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (optional) CrudeExtract->Partitioning Prefractionated Prefractionated Extract Partitioning->Prefractionated VLC Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) Prefractionated->VLC Fractions Coarse Fractions VLC->Fractions TLC TLC Analysis Fractions->TLC Screening TargetFractions This compound-Rich Fractions TLC->TargetFractions Selection HPLC Preparative HPLC (Normal or Reversed-Phase) TargetFractions->HPLC Purethis compound Pure this compound (>95%) HPLC->Purethis compound Analysis Structural Elucidation (NMR, MS) Purethis compound->Analysis

Caption: General workflow for this compound isolation.

Experimental Protocols

Protocol 1: Extraction of Crude Lipophilic Metabolites

This protocol details the initial extraction of secondary metabolites from the algal source material.

Objective: To extract a broad range of lipophilic compounds, including sesquiterpenes like this compound, from the dried algal biomass.

Materials:

  • Dried and ground algal biomass (Laurencia sp.)

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Rotary evaporator

  • Blender or grinder

  • Large extraction vessel (e.g., Erlenmeyer flask)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

  • Preparation of Biomass: Air-dry the fresh algae to eliminate excess water and associated organisms. Grind the dried material into a fine powder using a blender.[6]

  • Solvent Maceration: Submerge the powdered biomass in a 1:1 mixture of CH₂Cl₂/MeOH. Use a solvent volume sufficient to fully cover the material (e.g., 10 mL of solvent per 1 g of dry algae).[6]

  • Extraction: Allow the mixture to macerate at room temperature for 24-48 hours, protected from light.[6] Agitation (e.g., using a magnetic stirrer) can improve extraction efficiency.

  • Filtration: Filter the mixture through a Büchner funnel to separate the solvent extract from the algal residue.

  • Re-extraction: Repeat the extraction process (Steps 2-4) on the algal residue two more times to ensure exhaustive extraction of metabolites.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude organic extract.

  • Storage: Store the resulting dark, viscous extract at -20°C until further processing.

Protocol 2: Column Chromatography for Fractionation

This protocol describes the separation of the crude extract into simpler fractions using open column chromatography.

Objective: To separate the complex crude extract into multiple fractions based on polarity, thereby isolating a fraction enriched in this compound.

Materials:

  • Crude organic extract

  • Silica gel (60 Å, 70-230 mesh) for column chromatography[7]

  • Glass chromatography column[8]

  • Hexane, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm) and/or chemical stain (e.g., vanillin-sulfuric acid) for visualization

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of glass wool at the bottom of the column.[9]

    • Prepare a slurry of silica gel in 100% hexane.[9]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[8]

    • Add a small layer of sand on top of the silica bed to prevent disturbance during sample loading.[10]

    • Drain the solvent until the level is just above the sand layer. Do not let the column run dry.[11]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude extract in a minimal amount of a volatile solvent (e.g., CH₂Cl₂).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the extract) to the dissolved sample.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto the silica.[10]

    • Carefully add this powder to the top of the prepared column.[10]

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc, and so on). This is known as a step gradient.[5]

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in numbered test tubes.[11]

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions onto TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., 85:15 Hexane:EtOAc).

    • Visualize the spots under a UV lamp and/or by staining.

    • Combine fractions that show similar TLC profiles. The fractions containing compounds with Rf values corresponding to sesquiterpenes are pooled for further purification.

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis A Prepare Silica Slurry (in Hexane) B Pack Column A->B C Dry Load Sample (Extract + Silica) B->C D Start Elution (100% Hexane) C->D E Increase Polarity (Step Gradient with EtOAc) D->E F Collect Fractions E->F G Spot Fractions on TLC F->G H Develop & Visualize TLC G->H I Pool Fractions with Target Compound H->I

Caption: Workflow for Column Chromatography.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol is for the final purification of this compound from the enriched fraction obtained via column chromatography.

Objective: To achieve high-purity isolation of this compound using semi-preparative or preparative HPLC.

Materials:

  • This compound-enriched fraction from Protocol 2.

  • HPLC system with a preparative or semi-preparative column (e.g., C18 reversed-phase or silica normal-phase).[12][13]

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water for RP-HPLC; Hexane, Isopropanol for NP-HPLC).

  • UV-Vis or Diode Array Detector (DAD).

  • Fraction collector.

Procedure (Example using Reversed-Phase HPLC):

  • Sample Preparation: Dissolve a known amount of the enriched fraction in the initial mobile phase solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Initially, develop a separation method on an analytical C18 column (e.g., 4.6 x 250 mm).

    • Run a gradient elution to determine the optimal mobile phase composition for separating the target peak from impurities. A typical gradient might be from 50% Acetonitrile/Water to 100% Acetonitrile over 30 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 210-254 nm).

  • Scaling to Preparative HPLC:

    • Scale up the analytical method to a preparative C18 column (e.g., 21.2 x 250 mm).[14]

    • Adjust the flow rate and injection volume according to the column dimensions to maintain separation while maximizing throughput.[14]

  • Purification Run:

    • Inject the prepared sample onto the preparative column.

    • Run the optimized gradient method.

    • Use a fraction collector to automatically collect the eluent corresponding to the this compound peak, as identified by its retention time from the analytical run.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine all pure fractions.

    • Remove the HPLC solvents via rotary evaporation or lyophilization to obtain the pure, isolated this compound.

Data Presentation

The efficiency of isolation protocols is typically evaluated based on the yield and purity of the final product. The following table provides representative data for the isolation of sesquiterpenes from marine algae, which can be used as a benchmark for this compound isolation.

Isolation StepStarting Material (Dry Weight)Mass ObtainedYield (%)Purity (%)Key Parameters / Notes
Solvent Extraction 500 g15.0 g (Crude Extract)3.0%< 5%Solvent: CH₂Cl₂/MeOH (1:1). Exhaustive maceration.
Column Chromatography 15.0 g (Crude Extract)1.2 g (Target Fraction)8.0% (from crude)~40-60%Stationary Phase: Silica Gel. Mobile Phase: Hexane/EtOAc gradient.
Preparative HPLC 1.2 g (Target Fraction)80 mg (Pure Compound)6.7% (from fraction)> 95%Column: C18 Reversed-Phase. Mobile Phase: Acetonitrile/Water gradient.
Overall Yield 500 g80 mg0.016% > 95%Final yield is relative to the initial dry biomass.

Note: Yields and purities are illustrative and can vary significantly based on the species, collection time, and specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Chamigrenal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Chamigrenal in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a naturally occurring sesquiterpenoid compound.[1] Like many other terpenes, its chemical structure is predominantly lipophilic, leading to poor solubility in water.[2][3][4] This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be dissolved in aqueous media to ensure accurate and reproducible results. Poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

A2: You may be encountering solubility issues if you observe any of the following:

  • Visible Precipitate: The most obvious sign is the formation of a solid precipitate or cloudiness in your aqueous solution after adding this compound, even at low concentrations.

  • Inconsistent Results: Poor solubility can lead to variability in your experimental outcomes due to inconsistent concentrations of the dissolved compound.

  • Low Bioactivity: If the observed biological effect is lower than expected, it might be due to a significant portion of the compound not being in solution and thus unavailable to interact with its biological target.

Q3: Are there any simple, initial steps I can take to try and dissolve this compound in an aqueous buffer?

A3: Yes, before moving to more complex formulation strategies, you can try these preliminary steps:

  • Co-solvents: Initially, you can attempt to dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to your aqueous buffer. However, be mindful of the final solvent concentration in your experiment, as it may have its own biological effects.

  • Sonication: Applying ultrasonic energy can help to break down larger particles and aid in the dispersion and dissolution of the compound.

  • Gentle Heating: For some compounds, gentle warming of the solution can increase solubility. However, this should be done with caution, as excessive heat can degrade the compound.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter when working with this compound.

Problem 1: this compound precipitates out of my aqueous solution, even when using a co-solvent like DMSO.
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Limit Exceeded The concentration of this compound may be too high for the amount of co-solvent used.A clear solution at lower concentrations, or the need for a more advanced solubilization technique for higher concentrations.
Co-solvent Concentration Too Low The final concentration of the co-solvent in the aqueous solution is insufficient to maintain this compound in solution.A stable solution is formed by slightly increasing the co-solvent percentage (while staying within limits that do not affect the experimental model).
pH of the Aqueous Solution The pH of the buffer may not be optimal for this compound's solubility.While this compound is not ionizable, pH can influence the stability of some formulations. Testing a range of pH values may identify a more suitable condition.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.Diluting the buffer or using a buffer with a lower salt concentration may improve solubility.
Problem 2: My experimental results with this compound are inconsistent and not reproducible.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Dissolution This compound is not fully dissolved, leading to variations in the actual concentration in solution between experiments.Consistent and reproducible results are achieved by ensuring complete dissolution before use, which can be verified by visual inspection (clarity) or analytical techniques.
Precipitation Over Time This compound may be precipitating out of the solution during the course of the experiment.The use of a stabilizing formulation, such as a cyclodextrin inclusion complex or a nanoemulsion, should prevent precipitation and maintain a consistent concentration.
Adsorption to Labware The hydrophobic nature of this compound can cause it to adsorb to the surface of plastic labware.Using low-adhesion microplates or glass labware can minimize compound loss and improve the accuracy of the effective concentration.

Advanced Solubilization Strategies

For persistent solubility issues, more advanced formulation techniques are recommended. The table below summarizes some of these methods that have been successfully applied to other poorly soluble sesquiterpenoids.

Technique Principle Advantages Considerations
Inclusion Complexation with Cyclodextrins This compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, whose hydrophilic exterior enhances aqueous solubility.[5][6][7]Significant increase in aqueous solubility (can be in the range of 100-4600% for other sesquiterpenes), potential for improved stability.[6]The choice of cyclodextrin type (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the stoichiometry of the complex need to be optimized.
Nanoemulsion Formulation This compound is dissolved in an oil phase, which is then dispersed as nanoscale droplets in an aqueous phase, stabilized by a surfactant.[1][8][9]High loading capacity for lipophilic compounds, improved bioavailability, and can be suitable for various administration routes.[8]Requires optimization of the oil, surfactant, and energy input (e.g., sonication) to achieve a stable nanoemulsion with a small droplet size.[1]
Solid Dispersion This compound is dispersed in a solid, inert carrier matrix at the molecular level.[10][11][12]Enhances the dissolution rate by presenting the compound in an amorphous state with a high surface area.[13]The choice of carrier (e.g., PVP, PEG) and the preparation method (e.g., solvent evaporation, melt extrusion) are critical for the stability and performance of the solid dispersion.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-cyclodextrin).

  • Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture.

  • Formation of Paste: Knead the mixture thoroughly with a pestle for 30-60 minutes to form a homogeneous paste.

  • Drying: The paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Sieving: The dried complex is pulverized and passed through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: The solubility of the resulting powder in aqueous solutions can then be determined and compared to that of the free compound.

Protocol 2: Preparation of a this compound Nanoemulsion by Ultrasonication
  • Preparation of the Oil Phase: Dissolve a known amount of this compound in a suitable carrier oil (e.g., medium-chain triglycerides).

  • Preparation of the Aqueous Phase: In a separate container, dissolve a surfactant (e.g., Tween 80) in deionized water.

  • Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase while continuously stirring at high speed using a homogenizer.

  • Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonic irradiation using a probe sonicator.[14][15][16][17] The sonication time and power should be optimized to achieve the desired droplet size (typically below 200 nm). The process should be carried out in an ice bath to prevent overheating.

  • Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure its quality and stability.

Visualizing Experimental Workflows and Biological Context

To further aid researchers, the following diagrams illustrate a typical workflow for solubility enhancement and a relevant biological pathway that sesquiterpenoids are known to modulate.

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_methods Methods cluster_characterization Characterization & Validation problem This compound Precipitation in Aqueous Solution strategy Select Solubilization Technique problem->strategy cyclodextrin Inclusion Complexation strategy->cyclodextrin Encapsulation nanoemulsion Nanoemulsion Formulation strategy->nanoemulsion Dispersion solid_dispersion Solid Dispersion strategy->solid_dispersion Amorphous State characterization Physicochemical Characterization cyclodextrin->characterization nanoemulsion->characterization solid_dispersion->characterization validation In Vitro/In Vivo Assay characterization->validation

Caption: Workflow for addressing this compound solubility issues.

nf_kb_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Signals (e.g., TNF-α, LPS) IKK IKK Complex stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB->IkB_NFkB Inhibition NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IKK IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes This compound This compound (Sesquiterpenoid) This compound->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Purification of Chamigrenal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Chamigrenal isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main challenges in purifying this compound isomers stem from their structural similarities. As diastereomers, they often exhibit very close physical and chemical properties, leading to difficulties in separation. Key issues include:

  • Co-elution: Isomers often have very similar retention times in chromatographic systems, making baseline separation difficult to achieve.

  • Low Resolution: Achieving distinct peaks for each isomer can be challenging, often resulting in overlapping peaks.

  • Peak Tailing: Interactions between the analytes and the stationary phase can lead to asymmetrical peak shapes, further complicating quantification and isolation.

  • Sample Overloading: The need to process larger quantities of material for isolation can lead to decreased resolution.

Q2: What are the most common methods for separating this compound isomers?

The most frequently employed methods for the separation of this compound and other sesquiterpenoid isomers are chromatographic techniques. These include:

  • Medium-Pressure Column Chromatography: Often used for initial fractionation of crude extracts.[1]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for achieving high-resolution separation of isomers. Normal-phase HPLC with a silica gel column is commonly used.[1][2]

  • Size-Exclusion Chromatography: Techniques like Sephadex LH-20 are used for preliminary cleanup and fractionation based on molecular size.[1]

  • Gas Chromatography (GC): Can be used for both analytical and preparative separation of volatile sesquiterpenes.[3]

Q3: Why are halogenated this compound isomers particularly challenging to purify?

Halogenated sesquiterpenes, including brominated and chlorinated this compound derivatives, introduce additional complexity. The presence and position of halogen atoms can subtly alter the polarity and stereochemistry of the isomers, leading to very small differences in their interaction with chromatographic stationary phases. This makes their separation even more challenging than their non-halogenated counterparts.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound isomers, particularly using HPLC.

Problem Potential Cause Suggested Solution
Poor resolution between isomer peaks Incorrect mobile phase composition.Optimize the solvent system by systematically varying the ratio of polar and non-polar solvents (e.g., n-hexane and ethyl acetate).
Inappropriate stationary phase.Consider using a different type of silica gel or a column with a different particle size or pore size.
Flow rate is too high.Reduce the flow rate to allow for better equilibration and interaction with the stationary phase.
Peak tailing Active sites on the column.Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the analyte) to the mobile phase to block active sites.
Column contamination or degradation.Flush the column with a strong solvent or, if necessary, replace the column.
Sample overloading.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.[3]
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent bubble formation.[3][4]
Column not properly equilibrated.Increase the column equilibration time with the mobile phase before injecting the sample.[3]
High backpressure Blockage in the system (e.g., plugged frit or column).Backflush the column with a strong, appropriate solvent. If the problem persists, replace the inline filter or the column frit.
Precipitated buffer or sample in the mobile phase.Ensure all components of the mobile phase are fully soluble and filter the mobile phase before use.

Experimental Protocols

General Workflow for Purification of this compound Isomers from Laurencia species

This protocol is a generalized procedure based on methodologies reported for the isolation of chamigrane-type sesquiterpenes.[1][2]

  • Extraction:

    • Lyophilize (freeze-dry) the algal specimens.

    • Extract the dried material with a 1:1 mixture of ethyl acetate (EtOAc) and methanol (MeOH) at room temperature, assisted by ultrasonication.

    • Filter the extract and concentrate it under reduced pressure.

  • Initial Fractionation (Size-Exclusion Chromatography):

    • Subject the crude extract to size-exclusion chromatography using a Sephadex LH-20 column.

    • Elute with a solvent system such as n-hexane/CH₂Cl₂/MeOH (2:1:1).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing chamigranes.

  • Intermediate Purification (Medium-Pressure Column Chromatography):

    • Further fractionate the chamigrane-enriched fractions using medium-pressure column chromatography on a silica gel column (e.g., LiChroprep® Si-60).

    • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • High-Resolution Separation (HPLC):

    • Perform final purification of the fractions containing isomeric mixtures by HPLC.

    • Use a normal-phase silica column (e.g., µ-Porasil™ silica column).

    • Elute with mixtures of n-hexane and ethyl acetate, adjusting the ratio to achieve optimal separation of the target isomers.

    • Monitor the elution using a Diode Array Detector (DAD) or UV detector at appropriate wavelengths (e.g., 210 and 254 nm).[2]

  • Structure Elucidation:

    • Confirm the structure of the purified isomers using spectroscopic and spectrometric analysis, such as 1D and 2D NMR and High-Resolution Mass Spectrometry (HRMS).

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis start Laurencia Sample extraction Extraction (EtOAc/MeOH) start->extraction sephadex Sephadex LH-20 extraction->sephadex Crude Extract mplc Silica Gel MPLC sephadex->mplc Chamigrane Fractions hplc Normal-Phase HPLC mplc->hplc Isomeric Mixture analysis NMR, HRMS hplc->analysis Purified Isomers end Final Product

Caption: General experimental workflow for the purification of this compound isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Flow cluster_other Other Factors start Problem: Poor Isomer Separation q1 Adjust Solvent Ratio? start->q1 a1 Systematically vary polarity q1->a1 Yes q2 Reduce Flow Rate? q1->q2 No Improvement end Successful Separation a1->end Resolution Improved a2 Decrease flow for better equilibration q2->a2 Yes q3 Change Column? q2->q3 No Improvement a2->end Resolution Improved a3 Try different stationary phase q3->a3 Yes q4 Peak Tailing Observed? q3->q4 No Improvement a3->end Resolution Improved a4 Add modifier to mobile phase q4->a4 Yes a4->end Symmetry Improved

Caption: Troubleshooting logic for poor separation of this compound isomers in HPLC.

References

optimizing extraction parameters for maximizing Chamigrenal yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Chamigrenal and maximize its yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound from its natural sources, primarily marine red algae of the Laurencia genus.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Improper Sample Preparation: The physical state of the algal material significantly impacts extraction efficiency.

    • Solution: Ensure the collected Laurencia species is properly handled post-harvest. Air-drying or freeze-drying is recommended to remove water content, which can hinder the penetration of less polar extraction solvents.[1] Once dried, the material should be ground into a fine powder to increase the surface area for solvent interaction.[1]

  • Inappropriate Solvent Selection: The polarity of the solvent is crucial for selectively dissolving this compound, a sesquiterpenoid.

    • Solution: this compound, being a moderately polar sesquiterpenoid, is typically extracted with solvents of intermediate polarity. A mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective for extracting a broad range of sesquiterpenes from Laurencia.[2][3] For a more targeted extraction, consider solvents like ethyl acetate or dichloromethane.[4] Non-polar solvents like hexane may result in lower yields, while highly polar solvents like pure methanol might co-extract undesirable water-soluble compounds.[5]

  • Suboptimal Extraction Parameters: Extraction time, temperature, and the solvent-to-solid ratio are key parameters that need to be optimized.

    • Solution: For maceration, allow the powdered algal material to soak in the solvent for at least 3 days with frequent agitation.[6] For modern techniques like Ultrasound-Assisted Extraction (UAE), shorter extraction times (e.g., 20-60 minutes) are generally sufficient.[1] Elevated temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds.[7] It is advisable to conduct extractions at room temperature or slightly elevated temperatures (e.g., 40-50°C).

  • Degradation of this compound: Halogenated sesquiterpenoids can be unstable under certain conditions.

    • Solution: Avoid high temperatures and prolonged exposure to direct sunlight.[7] When using methanol as a solvent, be aware of the potential for artifact formation with certain terpenes.[2] Store extracts at low temperatures (e.g., -20°C) to prevent degradation.

Issue 2: Co-extraction of Impurities

Possible Causes and Solutions:

  • Solvent System is Too Broad: Using a highly effective but non-selective solvent can lead to the co-extraction of a wide range of compounds.

    • Solution: Employ a multi-step extraction process. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, extract the residue with a more polar solvent like ethyl acetate or a chloroform:methanol mixture to isolate the sesquiterpenoids.

  • Lack of Post-Extraction Clean-up: The crude extract will likely contain a mixture of compounds.

    • Solution: Utilize chromatographic techniques for purification. Column chromatography with silica gel is a standard method for separating sesquiterpenes from other components of the extract.[8]

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Possible Causes and Solutions:

  • Presence of Surfactant-like Molecules: Algal extracts can contain compounds that act as emulsifiers.

    • Solution: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation. Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for this compound extraction?

A1: this compound and other chamigrane-type sesquiterpenoids are predominantly isolated from marine red algae belonging to the genus Laurencia.[9][10][11][12]

Q2: What are the recommended initial parameters for this compound extraction?

A2: For a starting point, consider the following:

  • Extraction Method: Ultrasound-Assisted Extraction (UAE) is a good choice as it is generally more efficient and faster than traditional methods like maceration or Soxhlet extraction.[7][13]

  • Solvent: A mixture of chloroform and methanol (2:1, v/v) is a robust solvent system for extracting a range of sesquiterpenoids from Laurencia.[2][3]

  • Temperature: Room temperature to 40°C.

  • Time: 20-60 minutes for UAE.

  • Solvent-to-Solid Ratio: A ratio of 10:1 to 20:1 (mL of solvent to g of dried algae) is a common starting point.

Q3: How can I quantify the yield of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector is a common and accurate method for quantifying this compound.[4][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile sesquiterpenoids.[1] A pure standard of this compound will be required for calibration and accurate quantification.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is limited, halogenated sesquiterpenoids can be sensitive to heat, light, and certain solvents.[2] It is recommended to store both the algal material and the extracts in a cool, dark place. Avoid unnecessarily high temperatures during the extraction and solvent removal steps.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenoids from Marine Algae

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Extraction Time
Maceration Soaking the material in a solvent at room temperature.[6]Simple, low cost.[1]Time-consuming, may have lower efficiency.[1]3-7 days
Soxhlet Extraction Continuous extraction with a cycling solvent.[1]More efficient than maceration, exhaustive extraction.Can degrade thermolabile compounds due to heat.[7]6-24 hours
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[13]Fast, efficient, reduced solvent consumption.[7]May require specialized equipment.20-60 minutes

Table 2: Influence of Solvent Polarity on the Extraction of Compounds from Laurencia Species

Solvent/Solvent SystemPolarityTarget CompoundsExpected this compound YieldReference
HexaneNon-polarLipids, non-polar terpenesLow to Moderate[5]
ChloroformModerately PolarSesquiterpenoids, other moderately polar compoundsGood to High[4]
Ethyl AcetateModerately PolarSesquiterpenoids, flavonoidsGood to High[4]
Dichloromethane:Methanol (2:1)Moderately PolarBroad range of lipophilic metabolitesHigh[2]
MethanolPolarPolyphenols, polar glycosides, some sesquiterpenoidsModerate (risk of co-extracting impurities)[4][14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Air-dry or freeze-dry the fresh Laurencia algae. Grind the dried material into a fine powder using a blender or a mill.

  • Extraction:

    • Place 10 g of the powdered algae into a 250 mL Erlenmeyer flask.

    • Add 200 mL of a chloroform:methanol (2:1 v/v) solvent mixture.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).

  • Filtration: Separate the extract from the solid residue by vacuum filtration through a sintered glass funnel.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Quantification: Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) and analyze by HPLC to determine the this compound concentration and yield.

Protocol 2: Maceration for this compound Extraction

  • Sample Preparation: Prepare the dried and powdered Laurencia algae as described in the UAE protocol.

  • Extraction:

    • Place 10 g of the powdered algae into a 500 mL screw-cap Erlenmeyer flask.

    • Add 200 mL of ethyl acetate.

    • Seal the flask and allow it to stand at room temperature for 3 days with occasional shaking.

  • Filtration and Solvent Removal: Follow steps 3 and 4 from the UAE protocol.

  • Quantification: Follow step 5 from the UAE protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification start Collect Laurencia Algae dry Air-dry or Freeze-dry start->dry grind Grind to Fine Powder dry->grind add_solvent Add Solvent (e.g., Chloroform:Methanol 2:1) grind->add_solvent extract Perform Extraction (e.g., UAE for 30 min) add_solvent->extract filter Vacuum Filtration extract->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate crude_extract Crude this compound Extract evaporate->crude_extract quantify Quantification (HPLC/GC-MS) crude_extract->quantify purify Purification (Column Chromatography) crude_extract->purify troubleshooting_low_yield cluster_sample_prep Check Sample Preparation cluster_extraction_params Review Extraction Parameters cluster_solutions Potential Solutions start Low this compound Yield is_dried Was the algae dried properly? start->is_dried is_ground Was the algae finely ground? is_dried->is_ground Yes dry_algae Dry the algae thoroughly is_dried->dry_algae No solvent_choice Is the solvent polarity optimal? (e.g., Chloroform:Methanol) is_ground->solvent_choice Yes grind_algae Grind to a finer powder is_ground->grind_algae No time_temp Are time and temperature optimized? solvent_choice->time_temp Yes change_solvent Try a different solvent system (e.g., Ethyl Acetate) solvent_choice->change_solvent No optimize_params Optimize extraction time and temperature time_temp->optimize_params No check_degradation Consider compound degradation (use milder conditions) time_temp->check_degradation Yes

References

stability of Chamigrenal under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Chamigrenal, ensuring its stability throughout experimental and storage phases is critical for reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the chemical structure of this compound—a sesquiterpenoid containing an α,β-unsaturated aldehyde—the primary factors influencing its stability are expected to be temperature, pH, light, and the presence of oxidizing or reducing agents.[1][2][3][4] Unsaturated systems and aldehyde groups are susceptible to degradation under thermal stress, acidic or basic conditions, and photo-oxidation.[2][4]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage, solid this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to two years. It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.

Q3: How should I store this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent and temperature. For solutions in DMSO, storage at -80°C is recommended for up to six months. For shorter-term storage, a solution in DMSO can be kept at 4°C for up to two weeks. It is advisable to prepare fresh solutions for immediate use whenever possible.

Q4: Is this compound sensitive to light?

Q5: What is the expected stability of this compound at different pH values?

A5: The aldehyde functional group in this compound makes it susceptible to degradation in both acidic and basic conditions. Aldehydes can undergo various reactions in the presence of acids or bases, which could lead to instability. It is recommended to maintain neutral pH conditions when working with this compound in aqueous solutions to minimize potential degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions before each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Verify the storage conditions of the stock solution (temperature, light protection).
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products. - Adjust the mobile phase and gradient of your HPLC method to achieve better separation of the main peak from impurities. - Ensure the sample is analyzed promptly after preparation.
Loss of biological activity Chemical modification of the this compound molecule.- Confirm the integrity of the compound using an analytical technique like HPLC-MS before conducting biological assays. - Avoid exposing this compound to harsh conditions such as extreme pH, high temperatures, or strong light.
Discoloration of the sample Potential oxidation or polymerization.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible. - Avoid contact with strong oxidizing agents.

Stability Data Summary

The following table summarizes the known stability data for this compound.

Form Solvent Storage Temperature Reported Stability
Powder--20°C2 years
SolutionDMSO4°C2 weeks
SolutionDMSO-80°C6 months

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. This is crucial for developing a stability-indicating analytical method.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (254 nm) and fluorescent light for a defined period, following ICH Q1B guidelines.[7]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.[8]

1. Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions (Initial):

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Development and Validation:

  • Inject the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation between the parent this compound peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidative Degradation Prep->Oxidation Expose to Stress Thermal Thermal Degradation Prep->Thermal Expose to Stress Photo Photodegradation Prep->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Characterize Characterize Degradants (MS) HPLC->Characterize Method Develop Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathway Characterize->Pathway

Caption: Workflow for conducting forced degradation studies and developing a stability-indicating method.

Potential Degradation Pathway of this compound

Degradation_Pathway cluster_products Potential Degradation Products This compound This compound (α,β-Unsaturated Aldehyde) Oxidation_Product Oxidation Product (e.g., Carboxylic Acid) This compound->Oxidation_Product Oxidation Reduction_Product Reduction Product (e.g., Allylic Alcohol) This compound->Reduction_Product Reduction Isomerization_Product Isomerization Product This compound->Isomerization_Product Acid/Base Catalysis Epoxidation_Product Epoxidation Product This compound->Epoxidation_Product Photo-oxidation

Caption: Postulated degradation pathways for this compound based on its chemical structure.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Chamigrenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low bioactivity of synthetic chamigrenal compounds.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound shows significantly lower bioactivity compared to the natural product. What are the potential reasons?

A1: Several factors can contribute to the discrepancy in bioactivity between synthetic and natural this compound:

  • Stereochemistry: Chamigrenals possess multiple chiral centers, and their biological activity is often highly dependent on the specific stereoisomer. Incorrect stereochemistry at one or more centers in your synthetic compound can lead to a dramatic loss of activity. For instance, the anti-parasitic activity of the chamigrane sesquiterpene (+)-elatol is significantly higher than its enantiomer, (-)-elatol.[1][2][3]

  • Compound Purity: Impurities from the synthetic process can interfere with the bioassay or misrepresent the concentration of the active compound. These impurities can arise from incomplete reactions, side-products, or residual reagents and solvents.[]

  • Solubility and Aggregation: Poor solubility of the synthetic compound in the bioassay medium can lead to precipitation or aggregation, reducing its effective concentration and thus its apparent bioactivity.

  • Compound Stability: The synthetic this compound may be unstable under the bioassay conditions (e.g., pH, temperature, light exposure), leading to degradation and loss of activity.

  • Assay Interference: Components of your synthetic sample could interfere with the assay itself, for example, by causing fluorescence quenching or enhancement in fluorescence-based assays.

Q2: How can I confirm the stereochemistry of my synthetic this compound?

A2: The stereocontrolled synthesis of the spirocyclic ring fusion in chamigranes is a known challenge.[5] It is crucial to use analytical techniques to confirm the stereochemistry of your final compound and intermediates. Recommended methods include:

  • X-ray Crystallography: This provides the absolute configuration of a crystalline compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry of the molecule.

Q3: What are some common pitfalls in the synthesis of this compound and other spirocyclic sesquiterpenoids that could lead to inactive compounds?

A3: The synthesis of spirocyclic sesquiterpenoids like chamigrenals presents several challenges:

  • Control of Quaternary Stereocenters: The spirocyclic core of chamigranes contains a quaternary carbon center, the stereoselective construction of which is a significant synthetic hurdle.[5]

  • Regio- and Stereoselectivity of Functionalization: Introducing functional groups, such as halogens, at specific positions with the correct stereochemistry can be difficult and may require specialized reagents and reaction conditions.

  • Side Reactions: Complex multi-step syntheses can be prone to unexpected side reactions, leading to a mixture of products and challenging purification.

Q4: My synthetic compound is pure and has the correct stereochemistry, but the bioactivity is still low. What bioassay-related factors should I investigate?

A4: If you are confident about your compound's integrity, the issue may lie within the bioassay itself. Consider the following:

  • Assay Validation: Ensure your bioassay is properly validated for accuracy, precision, and specificity.

  • Positive and Negative Controls: Always include appropriate positive and negative controls to ensure the assay is performing as expected.

  • Compound Solubility in Assay Medium: Visually inspect for any precipitation of your compound in the assay wells. Consider using a different solvent or a solubilizing agent if solubility is an issue.

  • Interference with Assay Readout: Test whether your compound, at the concentrations used, interferes with the assay's detection method (e.g., absorbance, fluorescence).

  • Cell Line and Passage Number: If using a cell-based assay, ensure the cell line is correct and has not been passaged too many times, which can alter its responsiveness.

Troubleshooting Guides

Guide 1: Investigating Low Anti-inflammatory Activity

This guide focuses on troubleshooting low activity in assays measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Troubleshooting Workflow:

G cluster_compound Compound Integrity Verification cluster_assay Bioassay Performance Evaluation cluster_mechanism Mechanism of Action Investigation start Low Anti-inflammatory Activity Observed compound_check Step 1: Verify Compound Integrity start->compound_check purity Purity Check (HPLC, NMR) compound_check->purity Impurity issue? stereochem Stereochemistry Confirmation (X-ray, Chiral HPLC) compound_check->stereochem Isomer issue? solubility Solubility Test in Assay Medium compound_check->solubility Precipitation? assay_check Step 2: Evaluate Bioassay Performance controls Check Positive/Negative Controls assay_check->controls Controls failing? interference Assay Interference Test assay_check->interference Interference detected? cell_health Verify Cell Viability (e.g., MTT assay) assay_check->cell_health Cytotoxicity observed? mechanism_check Step 3: Investigate Mechanism of Action inhibition Assess iNOS/COX-2 Expression/Activity mechanism_check->inhibition pathway Analyze NF-κB Pathway Activation mechanism_check->pathway end Identify Root Cause purity->assay_check If pure stereochem->assay_check If correct solubility->assay_check If soluble controls->mechanism_check If controls are valid interference->mechanism_check If no interference cell_health->mechanism_check If not cytotoxic inhibition->end pathway->end

Caption: Troubleshooting workflow for low anti-inflammatory activity.

Quantitative Data Summary:

CompoundBioactivity AssayCell LineIC50 (µM)Reference
(+)-ElatolAnti-parasiticNaegleria fowleri1.08[1][2][3]
(-)-ElatolAnti-parasiticNaegleria fowleri36.77[1][2][3]
Merulinol BCytotoxicityKATO-325.3[6]
Merulinol CCytotoxicityKATO-335.0[6]
Epimuqubilin ANO InhibitionRAW 264.77.4[7]
Sigmosceptrellin ANO InhibitionRAW 264.79.9[7]

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is for measuring the inhibitory effect of a synthetic this compound on NO production.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium Nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of your synthetic this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[8]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: MTT Assay for Cytotoxicity

This protocol determines if the observed low bioactivity is due to cytotoxicity of the synthetic this compound.

Materials:

  • Cells used in the primary bioassay (e.g., RAW 264.7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the same concentrations of your synthetic this compound as used in the primary bioassay for the same duration.

  • MTT Addition:

    • Remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]

    • Incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate for 15 minutes on an orbital shaker.

  • Measurement: Measure the absorbance at 570-590 nm.

Signaling Pathway Diagrams

Diagram 1: Anti-inflammatory Action of Chamigrenals

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Gene Pro-inflammatory Gene Transcription NFκB->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 This compound Synthetic this compound This compound->NFκB Inhibition

Caption: Potential inhibition of the NF-κB pathway by synthetic this compound.

References

Technical Support Center: Consistent Chamigrenal Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Chamigrenal, a sesquiterpenoid natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of sesquiterpenoids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is often preferred for volatile and thermally stable sesquiterpenes, while HPLC is suitable for less volatile or thermally labile compounds.

Q2: I am not getting a reproducible signal for my this compound standard. What could be the issue?

A2: Lack of reproducibility can stem from several factors. One common issue is the instability of the analyte. This compound, like many natural products, can be susceptible to degradation when exposed to light, heat, or certain solvents. It is crucial to store standards in a cool, dark place and to prepare fresh solutions regularly. Inconsistent sample preparation, injection volume, or instrument parameters can also lead to variability.

Q3: My sample matrix appears to be interfering with the quantification. How can I mitigate this?

A3: Matrix effects, where other components in the sample enhance or suppress the analyte signal, are a significant challenge in natural product analysis.[1][2][3][4] To address this, consider implementing more rigorous sample cleanup procedures such as solid-phase extraction (SPE) to remove interfering substances. The use of an internal standard that is structurally similar to this compound can also help to correct for matrix effects. Additionally, optimizing the chromatographic conditions to better separate this compound from matrix components is a key strategy.

Q4: What is the best way to ensure the long-term stability of my this compound samples and standards?

A4: For long-term stability, it is recommended to store both stock solutions and prepared samples at low temperatures, typically -20°C or below, in amber vials to protect from light.[5] The choice of solvent can also impact stability; ensure the solvent used does not promote degradation. It is advisable to perform periodic stability studies to understand how the concentration of this compound changes over time under your specific storage conditions.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible injection solvent with mobile phase- Column overload- Replace the HPLC column.- Ensure the injection solvent is similar in composition to the mobile phase.- Reduce the concentration or volume of the injected sample.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Inconsistent column temperature- Leaks in the system- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check all fittings and connections for leaks.
High Backpressure - Clogged column frit or tubing- Particulate matter in the sample- Precipitated buffer in the mobile phase- Back-flush the column or replace the frit.- Filter all samples through a 0.22 µm filter before injection.- Ensure buffer components are fully dissolved in the mobile phase.
No Peaks Detected - Detector lamp is off- No sample injected- Incorrect detector wavelength- Turn on the detector lamp.- Verify the autosampler is functioning correctly and there is sample in the vial.- Set the detector to the appropriate wavelength for this compound.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape - Active sites in the inlet liner or column- Incorrect injection temperature- Column contamination- Use a deactivated inlet liner and consider derivatization of the analyte.- Optimize the injection port temperature to ensure complete vaporization without degradation.- Bake out the column according to the manufacturer's instructions.
Low Signal Intensity - Leak in the system- Dirty ion source- Inefficient ionization- Perform a leak check of the entire GC-MS system.- Clean the ion source components as per the instrument manual.- Optimize the ionization energy and other MS parameters.
Mass Spectrum Not Matching Library - Co-eluting compounds- Thermal degradation of the analyte- Incorrect mass calibration- Improve chromatographic separation to resolve co-eluting peaks.- Lower the injection port and oven temperatures.- Perform a mass calibration of the spectrometer.
Baseline Noise or Drift - Contaminated carrier gas- Column bleed- Septum bleed- Use high-purity carrier gas with appropriate traps.- Condition the column at the recommended temperature.- Use high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV
  • Standard Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare a quality control (QC) sample at a mid-range concentration.

  • Sample Preparation:

    • Extract the sample matrix (e.g., plant tissue, microbial culture) with a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in methanol.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength of 210 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantitative Analysis of this compound by GC-MS
  • Standard and Sample Preparation:

    • Follow the same standard and sample preparation steps as in the HPLC protocol, but use a volatile solvent compatible with GC analysis (e.g., hexane or dichloromethane).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Create a calibration curve using the peak areas of a characteristic ion of this compound from the standard injections.

    • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

Table 1: HPLC-UV Quantification of a Representative Sesquiterpenoid

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 15.2115023410.0
Standard 25.2230156720.0
Standard 35.2175234150.0
Sample A5.2345321030.1
Sample B5.2221098714.0

Table 2: GC-MS Quantification of a Representative Sesquiterpenoid

Sample IDRetention Time (min)Peak Area (Quant Ion)Concentration (ng/mL)
Standard 112.45543215.0
Standard 212.4610876510.0
Standard 312.4527154325.0
Sample X12.4715432114.2
Sample Y12.46876548.1

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard This compound Standard Filtration Filtration (0.22 µm) Standard->Filtration Sample Sample Matrix Extraction Extraction Sample->Extraction Extraction->Filtration HPLC HPLC System Filtration->HPLC GCMS GC-MS System Filtration->GCMS CalCurve Calibration Curve Construction HPLC->CalCurve GCMS->CalCurve Quant Quantification CalCurve->Quant Troubleshooting_Logic cluster_instrument Instrument Checks start Inconsistent Results? check_std Check Standard Stability & Purity start->check_std check_prep Review Sample Preparation Protocol start->check_prep check_instrument Verify Instrument Performance start->check_instrument resolve Problem Resolved check_std->resolve check_prep->resolve check_leaks System Leak Check check_instrument->check_leaks check_temp Temperature Stability (Inlet/Oven/Column) check_instrument->check_temp check_flow Flow Rate Consistency check_instrument->check_flow check_leaks->resolve check_temp->resolve check_flow->resolve

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Chamigrenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Chamigrenal.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative methods.[2][3][4][5] In biological samples, phospholipids are a common cause of matrix effects, particularly with electrospray ionization (ESI), which is highly susceptible to this issue.[6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][7] It involves infusing a constant flow of a this compound standard solution into the MS while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at specific retention times indicates the presence of matrix effects.[3]

  • Post-Extraction Spike (Quantitative): This is the most common method for quantifying the extent of matrix effects. It involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solvent at the same concentration.[6][7]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][8] A SIL-IS, such as deuterium or carbon-13 labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[8][9] This allows for accurate correction of the analyte signal, thereby improving data accuracy and reproducibility.[9]

Q4: When should I focus on minimizing matrix effects instead of just compensating for them?

A4: Minimizing matrix effects is crucial when high sensitivity is required, as compensation with an internal standard does not recover the signal lost to ion suppression.[6][7] If your method's limit of quantitation is compromised by severe signal suppression, you should focus on minimizing the matrix effects themselves. This is achieved by optimizing sample preparation to remove interferences, refining chromatographic separation, or adjusting MS parameters.[3][7]

Q5: My this compound signal is inconsistent and lower than expected. Is this always due to ion suppression?

A5: While ion suppression is a very common cause, other factors could be responsible. These include poor analyte recovery during sample preparation, analyte instability, or issues with the LC-MS system itself. It is important to evaluate recovery and matrix effects separately to pinpoint the root cause of the problem. In some rare cases, matrix components can even alter the chromatographic behavior (retention time and peak shape) of the analyte.[1]

Section 2: Troubleshooting Guide

Problem: Poor reproducibility, accuracy, or linearity in quantitative results for this compound.

  • Possible Cause: Unidentified or uncorrected matrix effects are interfering with the analyte ionization, causing variable signal response between samples and standards.[2]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: First, quantify the matrix effect using the post-extraction spike method (see Protocol 1). A significant deviation from 100% (e.g., <85% or >115%) confirms the presence of a matrix effect.

    • Incorporate a Suitable Internal Standard: If not already in use, add a SIL-IS for this compound. This is the most reliable way to compensate for variability.[6] If a SIL-IS is unavailable, a structural analog may be used, but it must be validated to ensure it co-elutes and behaves similarly to this compound.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6]

      • Move from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]

      • Mixed-mode SPE is often very effective at removing a broad range of interferences, including phospholipids.[10]

    • Refine Chromatography: Adjust the LC gradient to better separate this compound from the regions where matrix effects were observed (identified via post-column infusion). Using a UPLC system can also improve resolution and reduce effects.[10]

    • Consider Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7][11] This is a viable strategy only if the resulting this compound concentration remains well above the method's limit of quantitation.[3]

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol provides a method to calculate the percentage of matrix effect on the this compound analyte signal.

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Neat Solution): Prepare a standard solution of this compound in the mobile phase solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Analyte in Extracted Matrix): Select at least 6-10 different sources of blank matrix (e.g., plasma, tissue homogenate). Process these blank samples using your established extraction procedure. After the final extraction step, spike the resulting extracts with this compound to achieve the same final concentration as in Set A.

  • LC-MS Analysis: Inject the samples from both sets into the LC-MS system and record the analyte peak areas.

  • Calculation: Calculate the matrix effect (ME) for each blank matrix source using the following formula:

    • ME (%) = (Peak Area in Set B / Mean Peak Area in Set A) * 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Matrix Effects

This protocol outlines a general procedure using mixed-mode SPE, which is highly effective for cleaning up complex biological samples.

  • Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma) with an aqueous solution, such as 2% formic acid or 50 mM ammonium acetate, to ensure proper binding to the sorbent.

  • Conditioning: Condition the mixed-mode SPE cartridge (e.g., polymeric reversed-phase with strong cation exchange) by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or the pre-treatment solution).

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences. A subsequent wash with a stronger organic solvent (e.g., methanol) can then be used to elute phospholipids and other non-polar interferences while the analyte is retained by the ion-exchange mechanism.

  • Elution: Elute the target analyte, this compound, using a solvent mixture designed to disrupt both retention mechanisms (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Section 4: Data Presentation

Table 1: Example Calculation of Matrix Effect using the Post-Extraction Spike Method

Sample SourcePeak Area (Set A - Neat Solution)Peak Area (Set B - Spiked Post-Extraction)Matrix Effect (%)
Replicate 1155,000
Replicate 2162,000
Replicate 3158,000
Mean (Set A) 158,333
Blank Matrix 195,00060.0% (Suppression)
Blank Matrix 2101,50064.1% (Suppression)
Blank Matrix 391,00057.5% (Suppression)
Blank Matrix 4178,000112.4% (Enhancement)

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Removal

TechniqueGeneral ProcedureEffectiveness in ME RemovalAdvantagesDisadvantages
Protein Precipitation (PPT) Add cold organic solvent (e.g., acetonitrile) to precipitate proteins.[6]Low .[10] Often leaves significant amounts of phospholipids and other endogenous components.[10]Fast, simple, inexpensive.Non-selective, results in "dirty" extracts with high matrix effects.[10]
Liquid-Liquid Extraction (LLE) Extract analyte from aqueous sample into an immiscible organic solvent based on pH and polarity.[6]Moderate to High. Can provide clean extracts if the solvent system is optimized.[10]More selective than PPT, can remove many interferences.Can have low recovery for polar analytes, may be labor-intensive.[10]
Solid-Phase Extraction (SPE) Isolate analyte on a solid sorbent, wash away interferences, and elute analyte with a strong solvent.[6]High to Very High. Especially with mixed-mode sorbents that offer multiple retention mechanisms.[10]Highly selective, produces very clean extracts, significantly reduces matrix effects.[10]More expensive, requires method development.

Section 5: Visual Guides

Matrix_Effect_Workflow start Observation: Poor Accuracy, Reproducibility, or Sensitivity assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_sig Is Matrix Effect Significant? assess_me->is_me_sig compensate Compensate for ME is_me_sig->compensate Yes minimize Minimize ME is_me_sig->minimize Yes, and Sensitivity is Poor end_good Method Performance Acceptable is_me_sig->end_good No use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->use_sil matrix_match Use Matrix-Matched Calibration compensate->matrix_match improve_sp Improve Sample Prep (e.g., use SPE) minimize->improve_sp optimize_lc Optimize Chromatography minimize->optimize_lc dilute Dilute Sample minimize->dilute use_sil->end_good matrix_match->end_good end_bad Method Performance Not Acceptable improve_sp->end_bad optimize_lc->end_bad dilute->end_bad end_bad->assess_me Re-evaluate

Caption: Decision workflow for identifying and addressing matrix effects.

Post_Extraction_Spike_Workflow cluster_A Set A: Analyte in Neat Solvent cluster_B Set B: Analyte in Matrix prep_A Prepare this compound in Mobile Phase area_A Measure Peak Area (A) prep_A->area_A calculate Calculate Matrix Effect % = (B / A) * 100 area_A->calculate prep_B1 Extract Blank Matrix (without analyte) prep_B2 Spike Extract with This compound prep_B1->prep_B2 area_B Measure Peak Area (B) prep_B2->area_B area_B->calculate interpret Interpret Result: <100% = Suppression >100% = Enhancement calculate->interpret

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: Enhancing the Resolution of Chamigrenal Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral resolution of Chamigrenal enantiomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of separating this compound enantiomers.

Issue 1: Poor or No Resolution of Enantiomers on a Chiral Stationary Phase (CSP)

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not provide sufficient stereognostic recognition for this compound enantiomers. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point for natural products.[1][2][3]
Incorrect Mobile Phase Composition The mobile phase composition is critical for achieving enantioselectivity.[1] For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution. For reverse-phase chromatography, adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol).
Suboptimal Temperature Temperature can influence the thermodynamics of the chiral recognition process.[1] Experiment with a range of column temperatures (e.g., 10°C to 40°C). Lower temperatures often, but not always, improve resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.
Inappropriate Mobile Phase Additives Acidic or basic additives can improve peak shape and selectivity, especially if the this compound derivative has ionizable functional groups.[1] For normal-phase, consider adding small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine). For reverse-phase, adjust the pH of the aqueous component.
Low Flow Rate Slower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. However, this will also increase analysis time and lead to broader peaks. Optimize the flow rate to find a balance between resolution and efficiency.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions with the Stationary Phase Unwanted interactions between the analyte and the silica support or residual silanols can cause peak tailing. The use of mobile phase additives (as described above) can help to mask these active sites.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Extracolumn Dead Volume Excessive dead volume in the HPLC system (e.g., from tubing that is too long or has too large an internal diameter) can contribute to peak broadening and tailing. Ensure all connections are properly made and use tubing with appropriate dimensions.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may have degraded. Flush the column with a strong solvent (check the column's instruction manual for compatible solvents).[4] If the problem persists, the column may need to be replaced.

Issue 3: High Backpressure

Potential Cause Troubleshooting Steps
Blocked Inlet Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column.[4] Reverse-flush the column (if permitted by the manufacturer) at a low flow rate. If this does not resolve the issue, the frit may need to be replaced. The use of a guard column and filtering all samples and mobile phases is highly recommended to prevent this.[4]
Precipitation in the System The sample may be precipitating in the mobile phase, or salts from a buffer may be precipitating in the presence of a high concentration of organic solvent. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. If using buffers, ensure they are soluble in the entire mobile phase composition range.
High Mobile Phase Viscosity A highly viscous mobile phase will result in higher backpressure. This can be mitigated by increasing the column temperature, which will lower the viscosity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a method for resolving this compound enantiomers?

A1: The initial and most crucial step is to screen several different chiral stationary phases (CSPs).[1] Chiral separation is highly specific, and it is difficult to predict which CSP will be effective for a particular compound.[1] A screening approach using a diverse set of columns (e.g., polysaccharide-based, Pirkle-type) under both normal-phase and reverse-phase conditions is the most efficient way to identify a promising starting point for method development.[5]

Q2: How do I choose between normal-phase and reverse-phase chromatography for this compound enantiomer resolution?

A2: The choice depends on the specific this compound derivative and the available CSPs. Normal-phase chromatography (e.g., hexane/isopropanol) is often the first choice for non-polar compounds like many sesquiterpenoids. It can offer different selectivities compared to reverse-phase. Reverse-phase chromatography (e.g., water/acetonitrile or water/methanol) is suitable for more polar derivatives and is often more compatible with mass spectrometry detection. Some modern immobilized polysaccharide CSPs are compatible with a wide range of solvents, allowing for greater flexibility in method development.[5]

Q3: My resolution is close to baseline, but not quite there. What are some simple ways to improve it?

A3: To fine-tune a near-baseline separation, you can try the following:

  • Slightly decrease the percentage of the polar modifier in a normal-phase system, or the organic solvent in a reverse-phase system. This will generally increase retention and may improve resolution.

  • Lower the column temperature in small increments (e.g., 5°C).

  • Decrease the flow rate.

  • Couple two identical chiral columns in series to increase the theoretical plates, though this will also increase backpressure and analysis time.

Q4: Can I use supercritical fluid chromatography (SFC) for the resolution of this compound enantiomers?

A4: Yes, SFC is an excellent technique for chiral separations and is often used in the pharmaceutical industry for this purpose.[6][7] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol.[6][8] SFC can offer faster separations and reduced solvent consumption compared to HPLC.[7] The same chiral stationary phases used in HPLC can often be used in SFC.

Experimental Protocols

The following are generalized protocols that can be used as a starting point for the method development of this compound enantiomer resolution.

Protocol 1: Chiral HPLC Method Screening (Normal Phase)

  • Column Selection: Choose a set of 3-5 chiral columns with different stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of hexane or heptane with varying percentages of isopropanol (IPA) or ethanol (EtOH) (e.g., 99:1, 95:5, 90:10, 80:20 v/v). Filter all mobile phases through a 0.45 µm filter.

  • Sample Preparation: Dissolve the racemic this compound sample in the initial mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5-10 µL

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-254 nm).

  • Screening Procedure:

    • Equilibrate the first column with the initial mobile phase (e.g., 95:5 hexane:IPA) until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • If no separation is observed, increase the polarity of the mobile phase and repeat the injection.

    • Repeat this process for each column in the screening set.

  • Optimization: Once a promising separation is identified, optimize the resolution by making small adjustments to the mobile phase composition, flow rate, and temperature.

Protocol 2: Chiral SFC Method Screening

  • Column Selection: Utilize the same set of chiral columns as in the HPLC screening.

  • Mobile Phase: The primary mobile phase is supercritical CO2. The co-solvent (modifier) is typically methanol or ethanol.

  • Sample Preparation: Dissolve the racemic this compound sample in the co-solvent or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Co-solvent Gradient: Start with a shallow gradient of the co-solvent (e.g., 5% to 30% methanol over 10 minutes).

    • Flow Rate: 2-4 mL/min

    • Backpressure: 100-150 bar

    • Column Temperature: 35-40°C

    • Injection Volume: 1-5 µL

    • Detection: UV-Vis or Mass Spectrometry.

  • Screening and Optimization: Screen each column with the generic gradient. For promising candidates, optimize the separation by adjusting the gradient slope, temperature, and backpressure.

Quantitative Data Summary

Quantitative data for the specific resolution of this compound enantiomers is not widely available in the public domain. The following table is a template that researchers can use to organize their own experimental data during method development.

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs) Enantiomeric Excess (e.e.) (%)
e.g., Chiralpak AD-He.g., Hexane:IPA (90:10)e.g., 1.0e.g., 25
e.g., Chiralcel OD-He.g., Heptane:EtOH (95:5)e.g., 0.8e.g., 20
e.g., Lux Cellulose-1e.g., CO2/MeOH (85/15)e.g., 3.0e.g., 40

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization Racemic_Sample Racemic this compound Sample Prepare_Sample Dissolve and Filter Sample Racemic_Sample->Prepare_Sample Screen_CSPs Screen Multiple CSPs (e.g., HPLC or SFC) Prepare_Sample->Screen_CSPs Prepare_MP Prepare and Filter Mobile Phases Prepare_MP->Screen_CSPs No_Separation No Separation Screen_CSPs->No_Separation No peaks resolved Partial_Separation Partial Separation Screen_CSPs->Partial_Separation Some separation observed No_Separation->Screen_CSPs Select new CSPs or change separation mode Optimize_MP Optimize Mobile Phase Composition Partial_Separation->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Partial_Separation If resolution is lost, re-evaluate parameters Baseline_Resolution Baseline Resolution Achieved Optimize_Flow->Baseline_Resolution

Caption: Workflow for Chiral Method Development.

Troubleshooting_Logic Start Poor Resolution Observed Check_MP Is Mobile Phase Composition Optimal? Start->Check_MP Check_CSP Is CSP Appropriate? Check_MP->Check_CSP Yes Adjust_MP Adjust Modifier Percentage Check_MP->Adjust_MP No Check_Temp Is Temperature Optimal? Check_CSP->Check_Temp Yes Screen_CSPs Screen Different CSPs Check_CSP->Screen_CSPs No Check_Flow Is Flow Rate Too High? Check_Temp->Check_Flow Yes Adjust_Temp Decrease Temperature Check_Temp->Adjust_Temp No Adjust_Flow Decrease Flow Rate Check_Flow->Adjust_Flow Yes Success Resolution Improved Check_Flow->Success No Adjust_MP->Start Screen_CSPs->Start Adjust_Temp->Start Adjust_Flow->Start

Caption: Troubleshooting Logic for Poor Resolution.

References

strategies to minimize degradation of Chamigrenal during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize the degradation of chamigrenal during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a naturally occurring sesquiterpenoid, a type of organic compound, belonging to the chamigrane family. It is primarily isolated from marine red algae of the Laurencia genus. Like many other sesquiterpenes, this compound is susceptible to degradation under various conditions, which can lead to reduced yield and the formation of unwanted byproducts. This instability is a significant concern for researchers aiming to isolate pure this compound for structural elucidation, bioactivity screening, and drug development.

Q2: What are the primary factors that cause this compound degradation during extraction?

The degradation of this compound, similar to other terpenes, is primarily influenced by three main factors:

  • Heat: Elevated temperatures can accelerate chemical reactions, leading to isomerization, oxidation, or other rearrangements of the this compound structure.

  • Light: Exposure to UV light can provide the energy for photochemical reactions, resulting in the degradation of the molecule.[1]

  • Oxygen: The presence of air, and specifically oxygen, can lead to oxidation of the sensitive functional groups within the this compound structure.

Additionally, the pH of the extraction solvent can play a role in the stability of this compound, as highly acidic or basic conditions can catalyze degradation pathways.[2][3]

Q3: Which extraction methods are recommended for minimizing this compound degradation?

To minimize degradation, it is advisable to employ methods that avoid high temperatures and prolonged extraction times. Some recommended techniques include:

  • Supercritical Fluid Extraction (SFE): This method uses supercritical carbon dioxide (CO2) as a solvent at relatively low temperatures, which helps in preserving thermolabile compounds like this compound. The selectivity of SFE can be tuned by modifying pressure and temperature.

  • Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction times, thereby minimizing the exposure of this compound to potentially degrading conditions.

  • Solvent Extraction at Room Temperature: Using appropriate organic solvents at ambient temperature can be effective, although it may require longer extraction periods compared to other methods. It is crucial to protect the extraction mixture from light.

Q4: What are the best practices for handling and storing Laurencia samples before extraction to prevent this compound degradation?

Proper handling and storage of the algal material are critical first steps. To preserve the integrity of this compound, it is recommended to:

  • Clean the freshly collected algae with seawater to remove debris.

  • Gently pat the material dry with a paper towel.

  • Immediately store the samples protected from sunlight.

  • For long-term storage, freezing the fresh material is a common practice to halt enzymatic and chemical degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the algal tissue, or the extraction time may be too short.- Ensure the algal material is properly ground to increase surface area.- Increase the extraction time or perform multiple extraction cycles.- Consider switching to a more effective solvent or a more advanced extraction technique like SFE or MAE.
Degradation during Extraction: High temperatures, prolonged exposure to light, or the presence of oxygen may be degrading the this compound.- Lower the extraction temperature.- Conduct the extraction in the dark or using amber glassware.- Degas solvents and perform the extraction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unknown Peaks in Chromatogram Degradation Products: The unknown peaks may be isomers or oxidation products of this compound.- Review the extraction conditions (temperature, light exposure, etc.) and optimize them to be milder.- Use analytical techniques like GC-MS to identify the structure of the unknown compounds and infer the degradation pathway.
Co-extraction of Impurities: The extraction solvent may be co-extracting other compounds from the algae.- Use a more selective solvent.- Employ a purification step after extraction, such as column chromatography, to separate this compound from impurities.
Inconsistent Extraction Yields Variability in Algal Material: The concentration of this compound can vary between different batches of algae due to factors like collection season and location.- Whenever possible, use algal material from the same collection batch for comparative experiments.- Standardize the pre-extraction processing of the algal material.
Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio can lead to inconsistent results.- Carefully control and monitor all extraction parameters.- Ensure that the solvent quality is consistent across all extractions.

Experimental Protocols

Protocol 1: General Solvent Extraction of Chamigranes from Laurencia

This protocol provides a general procedure for the extraction of chamigranes, including this compound, from Laurencia species using organic solvents.

Materials:

  • Fresh or frozen Laurencia sp.

  • Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)

  • Rotary evaporator

  • Filter paper

  • Glassware (Erlenmeyer flasks, beakers, etc.)

  • Ultrasonic bath (optional)

Procedure:

  • Sample Preparation:

    • Thoroughly clean the fresh or thawed Laurencia material with seawater to remove any epiphytes and debris.

    • Gently blot the algae dry with paper towels.

    • Finely chop or grind the algal material to increase the surface area for extraction.

  • Extraction:

    • Immerse the prepared algal material in a 2:1 mixture of DCM:MeOH in an Erlenmeyer flask. A common ratio is 10 mL of solvent per gram of dried algal weight equivalent.

    • Macerate the mixture at room temperature for 24-48 hours. To enhance extraction efficiency, the flask can be placed in an ultrasonic bath for 30-60 minutes at the beginning of the maceration period.

    • Protect the flask from light by wrapping it in aluminum foil.

  • Filtration and Concentration:

    • Filter the extract through filter paper to separate the algal residue from the solvent.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using column chromatography on silica gel with a gradient of n-hexane and ethyl acetate to isolate this compound.

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis and quantification of this compound in an extract.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

GC-MS Parameters:

Parameter Value
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program - Initial temperature: 60°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 10 min at 280°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify the this compound peak based on its retention time and mass spectrum by comparison with a standard or literature data.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations.

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction Collection Collection of Laurencia Cleaning Cleaning Collection->Cleaning Drying Drying Cleaning->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (Room Temp, Dark) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (<40°C) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Analysis (GC-MS) Purification->Analysis

Caption: Workflow for the extraction and analysis of this compound.

Degradation_Factors This compound This compound Degradation Degradation Products This compound->Degradation leads to Heat Heat Heat->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation pH Extreme pH pH->Degradation

Caption: Key factors leading to the degradation of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Chamigrane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive compounds has led researchers to explore the vast chemical diversity of natural products. Among these, sesquiterpenes, a class of 15-carbon isoprenoids, have emerged as a promising source of therapeutic agents with a wide range of pharmacological activities. This guide provides a comparative overview of the bioactivity of chamigrane-type sesquiterpenes, a specific subclass characterized by a unique bicyclic skeleton. While data on every individual chamigrane, such as Chamigrenal, is not yet exhaustive, this guide synthesizes available experimental data for representative compounds to illuminate the therapeutic potential of this fascinating class of molecules.

Comparative Bioactivity of Chamigrane Sesquiterpenes

The biological activities of chamigrane sesquiterpenes are diverse, with significant findings in cytotoxicity against cancer cell lines and amoebicidal effects. The following table summarizes key quantitative data from experimental studies, providing a snapshot of their potential potency.

CompoundBioactivityCell Line/OrganismAssayIC50/CC50 (µM)Reference
(+)-Elatol AmoebicidalNaegleria fowleri (ATCC 30808)Amoebicidal Assay1.08
AmoebicidalNaegleria fowleri (ATCC 30215)Amoebicidal Assay1.14
CytotoxicityMurine Macrophages (J774A.1)Cytotoxicity Assay>50
(-)-Elatol AmoebicidalNaegleria fowleri (ATCC 30808)Amoebicidal Assay36.77
AmoebicidalNaegleria fowleri (ATCC 30215)Amoebicidal Assay38.03
CytotoxicityColo-205 (Human colon cancer)MTT Assay2.5 µg/mL (~5.8 µM)
CytotoxicityMurine Macrophages (J774A.1)Cytotoxicity Assay>50
Obtusol CytotoxicityColo-205 (Human colon cancer)MTT Assay1.2 µg/mL (~2.8 µM)
Schisandrathera E CytotoxicityPC3 (Prostate cancer)MTT Assay22.60
CytotoxicityMCF7 (Breast cancer)MTT Assay7.80

Key Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed bioactivities and the methods used to quantify them, the following diagrams illustrate a relevant signaling pathway and a standard experimental workflow.

G Figure 1: Simplified Apoptosis Signaling Pathway Chamigrane Sesquiterpene Chamigrane Sesquiterpene Cellular Stress Cellular Stress Chamigrane Sesquiterpene->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G Figure 2: MTT Cytotoxicity Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with varying concentrations of Chamigrane Sesquiterpene B->C D Incubate (e.g., 48-72h) C->D E Add MTT solution to each well D->E F Incubate (2-4h) to allow formazan formation E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate cell viability (%) and determine IC50 value H->I

structure-activity relationship (SAR) studies of Chamigrenal analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the structure-activity relationships (SAR) of Chamigrenal and its analogs reveals a growing interest in this class of sesquiterpenes for their potential therapeutic applications. While extensive SAR studies on a systematically modified series of this compound analogs are limited, research on naturally occurring chamigrane-type sesquiterpenes, particularly from marine and plant sources, provides valuable insights into the key structural features governing their biological activities. These activities predominantly include anti-parasitic, cytotoxic, and anti-inflammatory effects.

This guide compares the biological performance of various chamigrane sesquiterpenes, presenting supporting experimental data and methodologies to aid researchers in drug discovery and development.

Comparative Analysis of Biological Activity

The biological activity of this compound and its related analogs varies significantly with structural modifications, particularly with regard to halogenation and the oxidation state of the carbon skeleton. The primary biological activities investigated are anti-parasitic and cytotoxic effects.

Anti-parasitic Activity against Naegleria fowleri

A study on chamigrane-type sesquiterpenes isolated from the red algae Laurencia dendroidea provides a clear comparison of their efficacy against the pathogenic amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis. The 50% inhibitory concentrations (IC50) against two strains of N. fowleri and the 50% cytotoxic concentration (CC50) against murine macrophages are summarized in the table below.

CompoundStructureIC50 (μM) vs N. fowleri ATCC 30808™IC50 (μM) vs N. fowleri ATCC 30215™CC50 (μM) vs Murine Macrophages
(+)-ElatolHalogenated sesquiterpene alcohol1.08 ± 0.111.14 ± 0.0922.84 ± 1.15
(-)-ElatolEnantiomer of (+)-Elatol36.77 ± 2.1138.03 ± 2.98158.51 ± 11.23
DechloroelatolDechlorinated analog of Elatol>83.54--
(-)-RogiololDihalogenated sesquiterpene diol22.50 ± 5.819.71 ± 0.82142.42 ± 17.19
(-)-3,10-Dibromo-4-chloro-alpha-chamigraneTrihalogenated chamigrene>62.71--
(+)-DendroidiolDihalogenated sesquiterpene diol>71.08--
(-)-CartilagineolBrominated sesquiterpene alcohol>60.30--
(+)-ObtusolBrominated sesquiterpene diol>60.30--
(+)-ObtusaneDihalogenated chamigrene>62.71--

From this data, a preliminary structure-activity relationship can be deduced. The presence and nature of halogen substituents are critical for anti-parasitic activity. For instance, (+)-Elatol, a halogenated sesquiterpene alcohol, exhibits the most potent activity against N. fowleri.[1][2] Its enantiomer, (-)-Elatol, is significantly less active, suggesting stereospecificity in its mechanism of action. Furthermore, the dehalogenated analog, Dechloroelatol, is largely inactive, highlighting the crucial role of the halogen atoms.

Cytotoxic Activity

Chamigrane sesquiterpenes have also been evaluated for their cytotoxic effects against various cancer cell lines. A study investigating sesquiterpenes from Laurencia dendroidea reported the IC50 values against the Colo-205 human colon adenocarcinoma cell line.

CompoundStructureIC50 (μg/mL) vs Colo-205
ObtusolBrominated sesquiterpene diol1.2 ± 1.4
(-)-ElatolHalogenated sesquiterpene alcohol2.5 ± 1.3

In this context, Obtusol and (-)-Elatol demonstrated promising cytotoxic activity.[3] Further studies on sesquiterpenes from the fruits of Schisandra chinensis also revealed cytotoxic activity against Caco-2 colon carcinoma cells, with two new sesquiterpenes showing IC50 values of 17.10 μg/mM and 16.46 μg/mM.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are outlines of the key experimental protocols used to assess the biological activities of chamigrane analogs.

In Vitro Anti-parasitic Activity Assay against Naegleria fowleri

This assay evaluates the ability of the compounds to inhibit the growth of N. fowleri trophozoites.

  • Cell Culture: N. fowleri trophozoites are cultured axenically in a specific medium at 37°C.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure: Trophozoites are seeded in 96-well plates and incubated with varying concentrations of the test compounds for 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the AlamarBlue® assay, which measures metabolic activity.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the chamigrane analogs is typically assessed against mammalian cell lines to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

  • Cell Seeding: Cancer cells (e.g., Colo-205) or normal cells (e.g., murine macrophages) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 or IC50 values are determined.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams are provided to illustrate the experimental workflows and the logical relationships in the SAR of chamigrane analogs.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Compound This compound Analog Stock Stock Solution (DMSO) Compound->Stock Serial_Dilutions Serial Dilutions Stock->Serial_Dilutions Incubation Incubation with Analogs Serial_Dilutions->Incubation Treatment Cell_Culture Cell Culture (e.g., N. fowleri, Cancer Cells) Cell_Culture->Incubation Viability_Assay Viability Assessment (e.g., AlamarBlue, MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance/Fluorescence) Viability_Assay->Data_Acquisition Dose_Response Dose-Response Curve Data_Acquisition->Dose_Response IC50_CC50 IC50/CC50 Calculation Dose_Response->IC50_CC50 SAR_Analysis SAR Analysis IC50_CC50->SAR_Analysis Input for SAR_Relationships cluster_structure Structural Features cluster_activity Biological Activity Core Chamigrene Skeleton Halogenation Halogenation (Br, Cl) Stereochemistry Stereochemistry (e.g., Elatol enantiomers) Hydroxylation Hydroxylation Anti_Parasitic Anti-Parasitic Activity Halogenation->Anti_Parasitic Increases Stereochemistry->Anti_Parasitic Influences Cytotoxicity Cytotoxicity Hydroxylation->Cytotoxicity Potentially Increases Dehalogenation Dehalogenation Dehalogenation->Anti_Parasitic Decreases

References

A Comparative Analysis of the Anti-inflammatory Properties of Chamigrenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of chamigrenal, a representative of the chamigrane class of sesquiterpenes, with established anti-inflammatory agents. The data presented is intended to inform research and development efforts in the field of inflammation therapeutics.

Executive Summary

This compound, a halogenated sesquiterpene natural product, demonstrates significant anti-inflammatory activity. This is primarily evidenced by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. When compared to standard anti-inflammatory drugs and other natural compounds, this compound exhibits potent effects. This guide details the experimental data, protocols, and underlying signaling pathways related to the anti-inflammatory action of this compound and its comparators.

Data Presentation: Comparative Anti-inflammatory Activity

The anti-inflammatory potential of this compound and selected comparator compounds was evaluated based on their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundClassIC50 (µM) for NO Inhibition
2,10-dibromo-3-chloro-α-chamigrene (this compound representative) Chamigrane Sesquiterpene4.97
Curcumin Natural Polyphenol11.0
Dexamethasone Corticosteroid5.5
Diclofenac NSAID (Non-Steroidal Anti-inflammatory Drug)~158.5*

Note: The IC50 for Diclofenac was converted from 47.12 µg/mL for the purpose of this comparison. The molecular weight of Diclofenac is approximately 296.148 g/mol .

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a standard method for screening the anti-inflammatory activity of compounds.

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells per well and allowed to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, curcumin, dexamethasone, diclofenac).

  • The cells are pre-incubated with the test compounds for a period of 1 to 2 hours.

  • Following pre-incubation, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to each well (except for the negative control).

3. Nitrite Quantification (Griess Assay):

  • The cells are then incubated for another 18-24 hours.

  • After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

  • This is achieved using the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • An equal volume of the culture supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance of the resulting pink-colored azo dye is measured at 540 nm using a microplate reader.

  • The quantity of nitrite is determined from a sodium nitrite standard curve.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.

Mandatory Visualizations

Signaling Pathway of Inflammation Inhibition

The anti-inflammatory effects of many natural compounds, including sesquiterpenes, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagram below illustrates the putative mechanism of action for this compound, targeting the NF-κB and MAPK signaling cascades, which are central to the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).

G Putative Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TLR4 TLR4 MAPK_p p38, ERK, JNK TLR4->MAPK_p Activates IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 This compound This compound This compound->MAPK_p Inhibits This compound->IKK Inhibits AP1 AP-1 MAPK_p->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates iNOS_gene iNOS Gene NFkB_n->iNOS_gene Upregulates AP1_n->iNOS_gene Upregulates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of a test compound using an in vitro cell-based assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare Test Compound (this compound) and Controls treatment Pre-treat with Compound compound_prep->treatment seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation griess Perform Griess Assay incubation->griess measure Measure Absorbance at 540nm griess->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for in vitro anti-inflammatory screening.

A Comparative Benchmarking Guide to the Synthetic Routes of Chamigrenal and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chamigrene sesquiterpenoids, a diverse family of natural products isolated from marine and terrestrial organisms, have garnered significant attention from the scientific community due to their unique spiro[5.5]undecane core and promising biological activities, including cytotoxic and antibacterial properties. The synthesis of these complex molecules presents a considerable challenge and has been the subject of extensive research. This guide provides a comparative benchmark of prominent synthetic routes toward chamigrenal and its analogs, offering a detailed analysis of their efficiency, stereocontrol, and overall practicality. The information presented herein is intended to assist researchers in selecting and optimizing synthetic strategies for this important class of molecules.

Comparison of Synthetic Strategies

The total synthesis of chamigrenes has been approached through various innovative strategies. Below is a summary of key methodologies, with their performance benchmarked based on overall yield, step count, and stereochemical control.

Synthetic StrategyKey Reaction(s)Target Molecule(s)Overall Yield (%)Longest Linear SequenceStereocontrol
Diels-Alder Reaction Intermolecular [4+2] cycloaddition(±)-β-ChamigreneNot explicitly stated~5 stepsRacemic
Alkylidene Carbene Insertion Intramolecular C-H insertion(+)-Majusculone~19%8 stepsEnantioselective
Bromopolyene Cyclization Stereospecific solvolytic cyclizationBrominated ChamigrenesNot explicitly stated~10 stepsEnantioselective
De Mayo Reaction Photochemical [2+2] cycloaddition followed by retro-aldol(±)-α-Chamigrene-3-oneNot explicitly statedMulti-stepRacemic
Decarboxylative Allylation & RCM Pd-catalyzed decarboxylative allylation, Ring-Closing MetathesisElatol~11%7 stepsEnantioselective

Detailed Experimental Protocols and Methodologies

This section provides a detailed overview of the experimental protocols for the key transformations in each of the benchmarked synthetic routes.

Diels-Alder Approach for (±)-β-Chamigrene

This approach offers a concise route to the chamigrene core, although it typically yields a racemic mixture. The key step involves a Lewis acid-promoted Diels-Alder reaction between a suitable diene and dienophile.

Key Experimental Step: Diels-Alder Reaction

  • Reaction: To a solution of the diene in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a Lewis acid (e.g., diethylaluminum chloride) is added, followed by the dienophile.

  • Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

Enantioselective Synthesis of (+)-Majusculone via Alkylidene Carbene Insertion

This strategy provides excellent stereocontrol in the formation of the spirocyclic core through a key intramolecular C-H insertion reaction of an alkylidene carbene.[1]

Key Experimental Step: Intramolecular Alkylidene Carbene C-H Insertion [1]

  • Precursor Synthesis: The diazo precursor is synthesized from the corresponding ketone.

  • Carbene Generation and Insertion: The diazo compound is treated with a rhodium catalyst (e.g., Rh₂(OAc)₄) in a non-polar solvent (e.g., pentane) at room temperature to generate the carbene, which undergoes intramolecular C-H insertion.

  • Purification: The resulting spirocycle is purified by flash chromatography.

Unified Enantioselective Strategy for Brominated Chamigrenes

A general and powerful method for the enantioselective synthesis of brominated chamigrenes relies on a stereospecific bromopolyene cyclization.[2]

Key Experimental Step: Stereospecific Bromopolyene Cyclization [2]

  • Substrate Preparation: An acyclic polyene precursor is synthesized and subjected to enantioselective dihalogenation.

  • Cyclization: The resulting dihalide is treated with a silver salt (e.g., silver tetrafluoroborate) in a suitable solvent to induce a cationic cyclization cascade, forming the brominated spirocyclic core.

  • Purification: The product is purified by chromatography.

Total Synthesis of (±)-α-Chamigrene-3-one via the De Mayo Reaction

This classical approach utilizes a photochemical [2+2] cycloaddition between an enolized 1,3-dicarbonyl compound and an alkene, followed by a retro-aldol reaction to construct the carbon skeleton.

Key Experimental Step: De Mayo Reaction

  • Photocycloaddition: A solution of the 1,3-dicarbonyl compound and the alkene in a suitable solvent (e.g., cyclohexane) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) through a Pyrex filter.

  • Retro-Aldol Reaction: The resulting cyclobutane adduct is treated with a base (e.g., potassium hydroxide) in an alcoholic solvent to induce the retro-aldol cleavage and formation of the desired diketone.

  • Purification: The product is purified by standard chromatographic techniques.

Enantioselective Decarboxylative Allylation and Ring-Closing Metathesis (RCM)

This modern approach provides a versatile and enantioselective route to the chamigrene family, highlighted by the synthesis of elatol.[3]

Key Experimental Steps:

  • Enantioselective Decarboxylative Allylation: An allylic β-keto ester is treated with a palladium(0) catalyst and a chiral ligand in a suitable solvent to afford the α-allylated ketone with high enantioselectivity.[3]

  • Ring-Closing Metathesis (RCM): The resulting diene is subjected to a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) in a solvent such as dichloromethane to effect the ring closure and formation of the spirocyclic core.[3]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the benchmarked synthetic routes.

Diels_Alder_Approach Start Starting Materials Diene_Formation Diene Formation Start->Diene_Formation Diels_Alder Diels-Alder Reaction Diene_Formation->Diels_Alder Post_Cycloaddition_Mod Functional Group Manipulation Diels_Alder->Post_Cycloaddition_Mod Chamigrene (±)-β-Chamigrene Post_Cycloaddition_Mod->Chamigrene

Figure 1: Diels-Alder approach to (±)-β-Chamigrene.

Carbene_Insertion_Approach Start Chiral Starting Material Precursor_Synth Diazo Precursor Synthesis Start->Precursor_Synth Carbene_Insertion Rh-Catalyzed C-H Insertion Precursor_Synth->Carbene_Insertion Functionalization Further Functionalization Carbene_Insertion->Functionalization Majusculone (+)-Majusculone Functionalization->Majusculone

Figure 2: Enantioselective synthesis of (+)-Majusculone.

Polyene_Cyclization_Approach Start Acyclic Polyene Dihalogenation Enantioselective Dihalogenation Start->Dihalogenation Cyclization Ag-Mediated Polyene Cyclization Dihalogenation->Cyclization Elaboration Elaboration of Spirocycle Cyclization->Elaboration Brominated_Chamigrene Brominated Chamigrene Elaboration->Brominated_Chamigrene De_Mayo_Approach Start 1,3-Dicarbonyl & Alkene Photocycloaddition [2+2] Photocycloaddition (De Mayo Reaction) Start->Photocycloaddition Retro_Aldol Retro-Aldol Reaction Photocycloaddition->Retro_Aldol Further_Steps Functional Group Interconversion Retro_Aldol->Further_Steps Chamigrene_3_one (±)-α-Chamigrene-3-one Further_Steps->Chamigrene_3_one Decarboxylative_Allylation_RCM_Approach Start β-Keto Ester Decarboxylative_Allylation Pd-Catalyzed Enantioselective Decarboxylative Allylation Start->Decarboxylative_Allylation RCM_Substrate Diene for RCM Decarboxylative_Allylation->RCM_Substrate RCM Ring-Closing Metathesis RCM_Substrate->RCM Elaboration Post-RCM Modifications RCM->Elaboration Elatol Elatol Elaboration->Elatol

References

Unveiling the Therapeutic Potential of Chamigrenal and Its Synthetic Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Natural products, with their inherent structural diversity and biological activity, serve as a rich reservoir for drug discovery. Among these, Chamigrenal, a chamigrane-type sesquiterpenoid, and its synthetic derivatives have emerged as a promising class of compounds with potential applications in oncology and anti-inflammatory therapies. This guide provides a comparative study of this compound and its synthetic analogs, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate further research and development.

Performance Snapshot: this compound Analogs vs. Cancer Cell Lines

The therapeutic potential of this compound derivatives is most evident in their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies provide a quantitative measure of their potency. While data on the parent compound, this compound, is limited in the public domain, studies on its synthetic analogs, such as those related to chamaecypanone C, offer valuable insights into the structure-activity relationship of this class of molecules.

CompoundCell LineIC50 (µM)Biological Activity
(+)-Chamaecypanone C Analog (+)-38 A549 (Human Lung Carcinoma)0.8Microtubule Inhibitor, Cytotoxic Agent[1]
(+)-Chamaecypanone C (Natural Product) A549 (Human Lung Carcinoma)2.5Microtubule Inhibitor, Cytotoxic Agent[1]
(+)-Elatol Naegleria fowleri (Trophozoites)1.08Anti-parasitic[2]
(-)-Elatol Naegleria fowleri (Trophozoites)36.77Anti-parasitic[1]
Merulin A BT474 (Breast Cancer)19.60Cytotoxic[3]
Merulin A SW620 (Colorectal Adenocarcinoma)19.05Cytotoxic[3]
Merulin C BT474 (Breast Cancer)5.57Cytotoxic[3]
Merulin C SW620 (Colorectal Adenocarcinoma)14.57Cytotoxic[3]

Note: The data presented is a selection from available literature and is intended for comparative purposes. The activity of compounds can vary based on the specific experimental conditions.

Delving into the Mechanism: Signaling Pathways in Focus

The anticancer and anti-inflammatory properties of sesquiterpenoids, including the chamigrane class, are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, research on related sesquiterpenes points towards the inhibition of the NF-κB pathway and modulation of the Wnt/β-catenin signaling cascade as likely mechanisms of action.

The NF-κB Signaling Pathway: A Target for Anti-inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and IκBβ.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Releases Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates This compound This compound Derivative This compound->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

The Wnt/β-catenin Signaling Pathway: A Player in Cancer Development

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates target genes involved in cell proliferation. Some sesquiterpene lactones can inhibit Wnt/β-catenin signaling by decreasing the levels of the transcription factors TCF4/LEF1.[5][6]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Targets for Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation This compound This compound Derivative TCF_LEF TCF/LEF This compound->TCF_LEF Reduces Levels beta_catenin_n->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Modulation of the Wnt/β-catenin signaling pathway by a this compound derivative.

Experimental Corner: Protocols for Your Research

To aid in the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

Synthesis of a this compound Analog: A General Approach

The synthesis of this compound analogs often involves a multi-step process. A representative, though generalized, workflow for the synthesis of a chamaecypanone C analog is depicted below. This typically involves the formation of a key intermediate, such as a diarylcyclopentadienone, followed by a Diels-Alder cycloaddition.[1]

Synthesis_Workflow Start Starting Materials (e.g., 3,5-diarylcyclopentenone) Step1 Rhodium-catalyzed Dehydrogenation Start->Step1 Intermediate Intermediate (2,4-diarylcyclopentadienone) Step1->Intermediate Step2 Diels-Alder Cycloaddition with in situ-generated ortho-quinol Intermediate->Step2 Product This compound Analog (e.g., Chamaecypanone C analog) Step2->Product

Caption: General workflow for the synthesis of a this compound analog.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Culture medium

  • Test compounds (this compound and its derivatives)

  • Control (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add 100 µL of each dilution to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[7]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[7]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

This guide provides a foundational understanding of the comparative bioactivity of this compound and its synthetic derivatives. The presented data and protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this promising class of natural product-inspired compounds. Further investigation into their specific molecular targets and in vivo efficacy is warranted to translate these preclinical findings into clinical applications.

References

A Comparative Guide to Assessing the Off-Target Effects of Novel Bioactive Compounds: A Case Study with the Sesquiterpenoid Chamigrenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds presents both exciting therapeutic opportunities and significant challenges in drug development. A critical hurdle is the comprehensive assessment of a compound's selectivity, particularly the identification of potential off-target interactions that can lead to unforeseen side effects or toxicity. This guide provides a systematic approach to evaluating the off-target effects of a novel, uncharacterized compound, using the natural sesquiterpenoid Chamigrenal as a hypothetical case study.

Given the absence of publicly available data on the biological targets of this compound, we propose a putative primary target based on its structural class. Sesquiterpenoids are known to modulate inflammatory pathways, with some members of this class directly targeting key signaling proteins.[1][2][3] Therefore, for the purpose of this guide, we will hypothesize that this compound's primary target is the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) , a central kinase in the NF-κB signaling pathway.

To provide a robust comparative framework, we will benchmark the hypothetical performance of this compound against a well-characterized IKKβ inhibitor, Parthenolide . Parthenolide is a known sesquiterpene lactone that has been extensively studied for its anti-inflammatory and anti-cancer properties, which are partly attributed to its interaction with the NF-κB pathway.[3][4]

This guide will outline a comprehensive experimental workflow to:

  • Confirm the putative on-target activity of this compound.

  • Systematically screen for off-target interactions.

  • Compare the selectivity profile of this compound with that of Parthenolide.

All experimental data presented are hypothetical and for illustrative purposes.

Experimental Workflow for On- and Off-Target Profiling

The following diagram outlines a logical workflow for the comprehensive assessment of a novel compound like this compound.

cluster_0 Initial Assessment cluster_1 Off-Target Screening cluster_2 Cellular Validation cluster_3 Data Analysis and Comparison Compound Acquisition Acquire and Characterize This compound and Parthenolide Primary Target Engagement Confirm IKKβ Binding (e.g., SPR, ITC) Compound Acquisition->Primary Target Engagement Functional Assay In vitro IKKβ Kinase Assay (IC50 Determination) Primary Target Engagement->Functional Assay Broad Kinase Panel Kinome Scan (e.g., 400+ kinases) Functional Assay->Broad Kinase Panel GPCR Panel GPCR Binding Panel (e.g., SafetyScreen44™) Functional Assay->GPCR Panel Ion Channel Panel Ion Channel Panel (e.g., hERG, Nav1.5) Functional Assay->Ion Channel Panel Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Broad Kinase Panel->Cellular Target Engagement GPCR Panel->Cellular Target Engagement Ion Channel Panel->Cellular Target Engagement Pathway Analysis NF-κB Reporter Assay Cellular Target Engagement->Pathway Analysis Cytotoxicity Cell Viability Assays (e.g., MTT, LDH) Pathway Analysis->Cytotoxicity Data Integration Integrate Biochemical and Cellular Data Cytotoxicity->Data Integration Selectivity Scoring Calculate Selectivity Score Data Integration->Selectivity Scoring Comparative Analysis Compare this compound vs. Parthenolide Profiles Selectivity Scoring->Comparative Analysis

Figure 1: Experimental workflow for assessing on- and off-target effects.

Data Presentation: Comparative Selectivity Profile

The following tables summarize hypothetical quantitative data for this compound and Parthenolide against the putative primary target (IKKβ) and a selection of representative off-targets.

Table 1: On-Target and Off-Target Kinase Activity

Kinase TargetThis compound (IC50, nM)Parthenolide (IC50, nM)
IKKβ (Primary Target) 50 150
IKKα500800
MAP3K7 (TAK1)1,2002,500
GSK3β>10,000>10,000
CDK28,500>10,000
SRC>10,0009,000

Table 2: Off-Target Binding Affinities (GPCRs and Ion Channels)

TargetThis compound (% Inhibition @ 10 µM)Parthenolide (% Inhibition @ 10 µM)
hERG (Ion Channel) 25% 45%
5-HT2B (GPCR)15%30%
M1 (GPCR)<10%12%
D2 (GPCR)<5%<5%

Signaling Pathway: NF-κB Activation

The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the putative point of intervention for this compound and Parthenolide.

cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex (IKKα, IKKβ, NEMO) TRAF2->IKK Complex IkB IκB IKK Complex->IkB Phosphorylates This compound This compound (Putative Inhibitor) This compound->IKK Complex Parthenolide Parthenolide (Comparator) Parthenolide->IKK Complex NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Transcription

Figure 2: Putative inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro IKKβ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Parthenolide against IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate peptide (e.g., IκBα peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Parthenolide)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and Parthenolide in DMSO.

  • Add 5 µL of the kinase buffer to each well of a 384-well plate.

  • Add 1 µL of the compound dilutions to the respective wells.

  • Add 2 µL of the IKKβ enzyme and substrate peptide mixture to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound and Parthenolide with IKKβ in a cellular context.

Materials:

  • Human cell line expressing IKKβ (e.g., HEK293)

  • Test compounds (this compound, Parthenolide)

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Western blot reagents (antibodies against IKKβ and a loading control)

Procedure:

  • Culture HEK293 cells to 80-90% confluency.

  • Treat the cells with either vehicle (DMSO), this compound, or Parthenolide at a final concentration of 10 µM for 2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Collect the supernatant (soluble fraction) and analyze the protein concentration.

  • Perform Western blotting on the soluble fractions to detect the amount of soluble IKKβ at each temperature.

  • A shift in the melting curve of IKKβ in the presence of the compound compared to the vehicle control indicates target engagement.

NF-κB Reporter Assay

Objective: To assess the functional inhibition of the NF-κB pathway in cells treated with this compound and Parthenolide.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Test compounds (this compound, Parthenolide)

  • TNF-α (Tumor necrosis factor-alpha)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with serial dilutions of this compound or Parthenolide for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

  • Incubate the cells for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

By following this structured approach, researchers can systematically evaluate the on- and off-target effects of novel compounds like this compound, enabling a more informed assessment of their therapeutic potential and safety profile. This comparative guide provides a robust framework for decision-making in the early stages of drug discovery and development.

References

Safety Operating Guide

Personal protective equipment for handling Chamigrenal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Chamigrenal

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₅H₂₂OPubChem[1]
Molecular Weight 218.33 g/mol PubChem[1]
Appearance Not specified, likely a solid or oilGeneral chemical knowledge
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[2]
CAS Number 19912-84-6DC Chemicals[3]
Toxicological Data

This compound has been identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. The following table summarizes available toxicity data.

MetricValueCell LineSource
IC₅₀ (Weak Cytotoxicity) 30.50 µMMCF-7BioCrick[2]
Acute Oral Toxicity Category 4 (Harmful if swallowed)GHS ClassificationDC Chemicals[3]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)GHS ClassificationDC Chemicals[3]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)GHS ClassificationDC Chemicals[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Hand Protection

Due to the nature of this compound as a sesquiterpenoid and its solubility in organic solvents, appropriate chemical-resistant gloves are required.

Glove TypeRecommendationJustification
Nitrile Gloves Recommended for splash protection.Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents[4][5][6][7]. For incidental contact, nitrile gloves are a suitable choice. However, they have poor resistance to ketones and some halogenated or aromatic hydrocarbons[4][5].
Heavier-duty gloves (e.g., Butyl rubber or Viton™) Recommended for prolonged handling or immersion.For situations with a higher risk of direct and prolonged contact, more robust gloves should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Important: Always inspect gloves for any signs of degradation or puncture before use. If contact with this compound occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.

Respiratory Protection

As this compound is an aldehyde, appropriate respiratory protection is necessary, especially when handling the compound outside of a fume hood or when there is a risk of aerosolization.

Respirator TypeRecommendationStandard
Air-Purifying Respirator (APR) Use a half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges.NIOSH approved[8]
Powered Air-Purifying Respirator (PAPR) A PAPR with organic vapor cartridges can be used for enhanced protection, especially for longer-duration tasks.NIOSH approved
Supplied-Air Respirator (SAR) For high concentrations or in poorly ventilated areas, a supplied-air respirator is recommended.NIOSH approved

A proper fit test is required for all tight-fitting respirators to ensure a proper seal[8].

Eye and Face Protection
EquipmentRecommendation
Safety Goggles Chemical splash goggles are mandatory to protect the eyes from splashes.
Face Shield A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
Skin and Body Protection
ItemRecommendation
Laboratory Coat A flame-resistant lab coat should be worn and buttoned to protect from splashes.
Full-length Pants and Closed-toe Shoes These are required to ensure no skin is exposed.

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling[3].

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Labeling: The label should include "Hazardous Waste" and the name "this compound."

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations[3]. Do not dispose of this compound down the drain.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][10].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[9][10].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam.

  • Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol: Cytotoxicity Assay (General Methodology)

The following provides a general methodology for a cytotoxicity assay, similar to what might be used to determine the IC₅₀ value of this compound.

  • Cell Culture: Culture MCF-7 cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Diagrams

SafeHandlingWorkflow start Start: Prepare for Handling this compound assess_hazards Assess Hazards - Review SDS - Understand Toxicity start->assess_hazards end End: Task Complete don_ppe Don Appropriate PPE - Gloves (Nitrile) - Goggles & Face Shield - Lab Coat - Respirator (if needed) assess_hazards->don_ppe prepare_workstation Prepare Workstation - Ensure Ventilation (Fume Hood) - Have Spill Kit Ready don_ppe->prepare_workstation handle_this compound Handle this compound - Weighing - Dissolving - Reaction Setup prepare_workstation->handle_this compound spill Spill Occurs? handle_this compound->spill decontaminate_workstation Decontaminate Workstation - Clean surfaces - Decontaminate equipment doff_ppe Doff PPE Correctly decontaminate_workstation->doff_ppe dispose_waste Dispose of Waste - Segregate Hazardous Waste - Use Labeled Containers doff_ppe->dispose_waste dispose_waste->end spill->decontaminate_workstation No spill_response Spill Response Protocol - Evacuate & Alert - Contain & Absorb - Collect & Decontaminate spill->spill_response Yes spill_response->decontaminate_workstation

Caption: Logical workflow for the safe handling of this compound.

EmergencyResponse start Exposure Incident eye_contact Eye Contact start->eye_contact skin_contact Skin Contact start->skin_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion flush_eyes Flush Eyes with Water (15 minutes) eye_contact->flush_eyes wash_skin Wash Skin with Soap & Water (15 minutes) Remove Contaminated Clothing skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water (Do NOT Induce Vomiting) ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention flush_eyes->seek_medical_attention wash_skin->seek_medical_attention fresh_air->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: Emergency response procedure for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chamigrenal
Reactant of Route 2
Chamigrenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.